Acat-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H50N2O5S |
|---|---|
Molecular Weight |
574.8 g/mol |
IUPAC Name |
[4-(3-aminopropoxy)-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate |
InChI |
InChI=1S/C32H50N2O5S/c1-19(2)24-14-26(20(3)4)30(27(15-24)21(5)6)18-31(35)34-40(36,37)39-32-28(22(7)8)16-25(38-13-11-12-33)17-29(32)23(9)10/h14-17,19-23H,11-13,18,33H2,1-10H3,(H,34,35) |
InChI Key |
QAXDCCFJOPQLGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)OCCCN)C(C)C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Acyl-CoA:Cholesterol Acyltransferase Inhibitor Acat-IN-4: A Technical Guide
Executive Summary
Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical intracellular enzyme responsible for the esterification of cholesterol, a key process in cellular cholesterol homeostasis. The inhibition of ACAT has emerged as a promising therapeutic strategy for a range of diseases, including atherosclerosis, cancer, and neurodegenerative disorders. Acat-IN-4 is a synthetic small molecule identified as an inhibitor of ACAT. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical properties, and relevant experimental protocols for its characterization. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide also incorporates data from other well-characterized ACAT inhibitors to provide a broader context for researchers and drug development professionals.
Introduction to ACAT and its Inhibition
Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is an enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA.[1] These cholesteryl esters are then stored in cytosolic lipid droplets.[2] There are two known isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and functions. ACAT1 is ubiquitously expressed, with high levels in macrophages and steroidogenic tissues, while ACAT2 is primarily found in the liver and intestines.[3][4]
The inhibition of ACAT prevents the esterification and subsequent storage of excess cholesterol. This leads to an increase in the intracellular free cholesterol pool, which in turn can trigger several beneficial downstream effects. These include the enhanced efflux of cholesterol to high-density lipoproteins (HDL), a reduction in the formation of foam cells (lipid-laden macrophages that contribute to atherosclerotic plaques), and suppression of the assembly and secretion of apolipoprotein B-containing lipoproteins in the liver and intestine.[1][3] Consequently, ACAT inhibitors are being actively investigated for their therapeutic potential in cardiovascular diseases.[1][3]
This compound is a specific inhibitor of ACAT and has also been noted to inhibit NF-κB mediated transcription.[5][6][7]
Biochemical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 454203-56-6 | [6] |
| Molecular Formula | C32H50N2O5S | [6] |
| Molecular Weight | 574.81 g/mol | [6] |
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of ACAT1. It is believed to bind to the active site of the enzyme, thereby preventing the binding of its substrates, cholesterol and fatty acyl-CoA.[8] This inhibition of ACAT1 leads to a decrease in the production of cholesteryl esters.[8] The resulting accumulation of intracellular free cholesterol is thought to be the primary driver of the anti-atherogenic properties of this compound, as it reduces the formation of foam cells, a critical step in the development of atherosclerotic plaques.[3][8]
Signaling Pathway
Quantitative Data for Representative ACAT Inhibitors
To provide a framework for the expected potency of ACAT inhibitors, the following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for several other well-studied ACAT inhibitors.
| Inhibitor | Target | Assay System | IC50 | Ki | Source |
| DuP 128 | ACAT | Rat hepatic microsomes | 10 nM | N/A | [9] |
| Nevanimibe | ACAT2 | In vitro enzyme assay | 0.71 µM | N/A | [10] |
| PPPA | ACAT2 | In vitro enzyme assay | 25 µM | N/A | [10] |
| PPPA | ACAT1 | In vitro enzyme assay | 179 µM | N/A | [10] |
| Imidazole Derivatives | ACAT-1 Selective | N/A | 6.4-10.7 nM | 4.0-9.9 nM | [8] |
| Urea Compounds | Non-selective | N/A | 17-75 nM | 10-75 nM | [8] |
| Pantothenic Acid Derivatives | ACAT-1 Selective | N/A | 6.4 nM | 4.0 nM | [8] |
Experimental Protocols
The following sections detail generalized experimental protocols for the in vitro and in vivo characterization of ACAT inhibitors like this compound.
In Vitro ACAT Inhibition Assay (Microsomal)
This protocol is based on the widely used method of measuring the incorporation of radiolabeled fatty acyl-CoA into cholesteryl esters in a microsomal preparation.[11][12]
Objective: To determine the IC50 value of an ACAT inhibitor.
Materials:
-
Rat liver microsomes
-
[1-14C]oleoyl-CoA
-
Bovine serum albumin (BSA)
-
Cholesterol
-
Test compound (e.g., this compound) dissolved in DMSO
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Scintillation fluid and vials
-
Thin-layer chromatography (TLC) plates and developing solvents
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, BSA, and cholesterol.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the rat liver microsomes and [1-14C]oleoyl-CoA.
-
Incubate the mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., isopropanol:heptane).
-
Extract the lipids from the reaction mixture.
-
Separate the cholesteryl esters from other lipids using TLC.
-
Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.
Experimental Workflow
Therapeutic Applications and Future Directions
The primary therapeutic application for ACAT inhibitors like this compound is in the treatment and prevention of atherosclerosis and other cardiovascular diseases.[3] By preventing the formation of foam cells, these inhibitors can potentially slow the progression of atherosclerotic plaques.[3] Furthermore, the role of cholesterol metabolism in other diseases has expanded the potential applications of ACAT inhibitors to cancer and neurodegenerative conditions such as Alzheimer's disease.[2][13][14]
Future research on this compound should focus on obtaining specific quantitative data on its inhibitory activity against both ACAT1 and ACAT2 isoforms to understand its selectivity. In vivo studies in animal models of atherosclerosis are necessary to evaluate its efficacy and pharmacokinetic profile. Additionally, further investigation into its off-target effects, such as the inhibition of NF-κB, may reveal novel therapeutic opportunities.
Conclusion
This compound is a promising ACAT inhibitor with potential therapeutic applications in diseases driven by dysregulated cholesterol metabolism. While specific data on this compound is limited, the broader class of ACAT inhibitors has demonstrated significant potential in preclinical and clinical studies. This technical guide provides a foundational understanding of this compound and the general methodologies used to characterize such compounds, serving as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Acyl-coenzyme A:cholesterol acyltransferase inhibitors for controlling hypercholesterolemia and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-Coenzyme A: Cholesterol Acyltransferase Inhibition in Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 3. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. This compound|CAS 454203-56-6|DC Chemicals [dcchemicals.com]
- 8. Buy this compound [smolecule.com]
- 9. Acyl CoA:cholesterol acyltransferase (ACAT) inhibitors: synthesis and structure-activity relationship studies of a new series of trisubstituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Inhibition of ACAT as a Therapeutic Target for Alzheimer’s Disease Is Independent of ApoE4 Lipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Function of ACAT Inhibitors in Cholesterol Metabolism
Disclaimer: Information specifically pertaining to a compound designated "Acat-IN-4" is not widely available in the public domain. This guide will focus on the well-documented roles and mechanisms of Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors as a class of compounds, using specific examples from preclinical and research settings.
Introduction
Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that governs the homeostasis of cellular cholesterol.[1][2] It catalyzes the esterification of free cholesterol into cholesteryl esters (CE) for storage in lipid droplets or for assembly into lipoproteins.[3][4] In mammals, two isoforms exist: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.[4] The accumulation of cholesteryl esters in macrophages, facilitated by ACAT1, is a key event in the formation of foam cells, a hallmark of atherosclerotic plaques.[1] Consequently, the inhibition of ACAT has emerged as a promising therapeutic strategy for conditions characterized by dysregulated cholesterol metabolism, such as atherosclerosis and potentially neurodegenerative diseases like Alzheimer's.[4][5]
Core Mechanism of Action
ACAT inhibitors function by binding to the ACAT enzyme, thereby preventing the conjugation of a fatty acyl-CoA to cholesterol.[6] This blockade of cholesterol esterification leads to an increase in the intracellular pool of free cholesterol.[7][8] This elevation in free cholesterol can trigger several downstream cellular responses aimed at restoring cholesterol homeostasis, including the activation of pathways for cholesterol efflux and the suppression of cholesterol uptake and synthesis.[9]
Signaling Pathways and Cellular Consequences
The inhibition of ACAT sets off a cascade of events that impact cellular cholesterol levels and inflammatory signaling. A primary consequence is the enhanced efflux of cholesterol from cells, a process mediated by transporters like ATP-binding cassette subfamily A member 1 (ABCA1).[10][11] In microglia, for instance, treatment with ACAT inhibitors has been shown to upregulate ABCA1, thereby facilitating the removal of excess cholesterol.[11][12]
Furthermore, ACAT inhibition has been linked to the modulation of inflammatory pathways. In microglial cells, inhibiting ACAT1 can dampen lipopolysaccharide (LPS)-induced neuroinflammation by altering the trafficking and degradation of Toll-like receptor 4 (TLR4).[10][11][13]
Quantitative Data from Preclinical Studies
The efficacy of ACAT inhibitors has been quantified in various in vitro and in vivo models. The data below summarizes key findings for representative ACAT inhibitors.
| Compound | Model System | Concentration / Dose | Key Quantitative Outcome | Reference |
| Avasimibe | E4FAD-Tg Mice (Alzheimer's Model) | 30 mg/kg p.o. | ~50% decrease in lipid droplets per cell in the subiculum and cortex. | [7] |
| K-604 | N9 Microglial Cell Line | 0.5 µM | Significant increase in the endocytosis of TLR4 after 30 minutes of LPS treatment. | [13][14] |
| F12511 | APOE4 Primary Microglia | Not Specified | Reduction in cholesteryl ester-rich lipid droplets and upregulation of ABCA1 protein. | [10][11] |
| F12511 | Myelin Debris-Treated Microglia | Not Specified | Abolished the increase in cholesteryl ester biosynthesis. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ACAT inhibitor efficacy. Below are protocols for key experiments cited in the literature.
1. Cellular ACAT Activity Assay
This assay measures the enzymatic activity of ACAT by quantifying the formation of radiolabeled cholesteryl esters.
-
Cell Culture: CHO-K1 cells are seeded in medium at a density of 2.5x10^5 cells per 60 mm dish.
-
Cholesterol Depletion: On day 2, the growth medium is replaced with a cholesterol-depleting medium for a specified duration.
-
Labeling: Cells are then incubated with a medium containing [14C]oleate complexed to bovine serum albumin. The ACAT inhibitor or vehicle control is added at this step.
-
Incubation: Cells are incubated at 37°C for a period ranging from 30 minutes to several hours.
-
Lipid Extraction: After incubation, cells are washed, and lipids are extracted using a solvent system (e.g., hexane/isopropanol).
-
Quantification: The extracted lipids are separated by thin-layer chromatography (TLC), and the radioactivity incorporated into cholesteryl oleate is measured using a scintillation counter to determine ACAT activity.
(Based on the methodology described for oxysterol-mediated ACAT activation)[9]
2. In Vivo Study of ACAT Inhibition in a Mouse Model
This protocol outlines a typical in vivo experiment to assess the effects of an ACAT inhibitor on brain pathology.
-
Animal Model: Male E4FAD transgenic mice (a model for Alzheimer's disease) are used.
-
Randomization: Mice are randomized into a vehicle control group and a treatment group.
-
Drug Administration: The ACAT inhibitor (e.g., Avasimibe) is suspended in a suitable vehicle and administered by oral gavage at a specific dose (e.g., 30 mg/kg).
-
Treatment Duration: Treatment is carried out for a defined period (e.g., daily for two months).
-
Tissue Collection and Analysis: Following the treatment period, mice are euthanized, and brain tissue is collected. Brain sections are stained with dyes like LipidSpot to visualize and quantify intracellular lipid droplets. Immunohistochemistry may also be performed to assess levels of specific proteins.
(Based on the in vivo study of Avasimibe)[7]
Conclusion
ACAT inhibitors represent a significant area of research in the management of diseases linked to cholesterol dysregulation. By preventing the esterification of free cholesterol, these compounds can reduce the accumulation of cholesteryl esters in foam cells, a key process in atherosclerosis.[4][6] Moreover, emerging evidence suggests a role for ACAT inhibitors in modulating neuroinflammation and Alzheimer's disease pathology, broadening their potential therapeutic applications.[5][7][10][11] Further research, including well-designed clinical trials, is necessary to fully elucidate the therapeutic potential of this class of drugs.
References
- 1. Human acyl-CoA:cholesterol acyltransferase (ACAT) and its potential as a target for pharmaceutical intervention against atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound [smolecule.com]
- 7. Inhibition of ACAT as a Therapeutic Target for Alzheimer’s Disease Is Independent of ApoE4 Lipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of ACAT as a Therapeutic Target for Alzheimer's Disease Is Independent of ApoE4 Lipidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting the Cholesterol Storage Enzyme ACAT1/SOAT1 in Aging Apolipoprotein E4 Mice Alters Their Brains' Inflammatory Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibiting the Cholesterol Storage Enzyme ACAT1/SOAT1 in Myelin Debris-Treated Microglial Cell Lines Activates the Gene Expression of Cholesterol Efflux Transporter ABCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
The Emerging Role of Acat-IN-4 in the Modulation of the NF-κB Signaling Pathway: A Technical Overview
Disclaimer: As of November 2025, public domain information and scientific literature do not contain specific data regarding a compound designated "Acat-IN-4." The following technical guide is a structured presentation based on established methodologies for characterizing inhibitors of the NF-κB signaling pathway. The quantitative data and specific mechanisms described herein are hypothetical and presented as a template for researchers, scientists, and drug development professionals working on novel NF-κB inhibitors.
Abstract
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in a multitude of chronic inflammatory diseases and cancers.[1][2][3] Consequently, the development of small molecule inhibitors targeting this pathway is of significant therapeutic interest. This document provides a technical framework for the preclinical characterization of a novel, hypothetical inhibitor, this compound, focusing on its interaction with the NF-κB signaling cascade. We present hypothetical quantitative data, detailed experimental protocols for key validation assays, and visual representations of the signaling pathway and experimental workflows to guide researchers in the evaluation of similar compounds.
Introduction to the NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell survival, and proliferation.[1][3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] The canonical NF-κB pathway is activated by a wide array of stimuli, including pro-inflammatory cytokines like TNFα and IL-1β, which leads to the activation of the IκB kinase (IKK) complex.[4][5] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[1][5] This releases the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.[1][4]
Hypothetical Quantitative Profile of this compound
The following table summarizes the hypothetical quantitative data for this compound, showcasing its potency and selectivity in inhibiting key components of the NF-κB signaling pathway.
| Assay Type | Target | Cell Line | Metric | Value |
| Kinase Assay | IKKβ | N/A (Biochemical) | IC50 | 15 nM |
| Kinase Assay | IKKα | N/A (Biochemical) | IC50 | 250 nM |
| Reporter Gene Assay | NF-κB Luciferase | HEK293T | IC50 | 50 nM |
| Western Blot | Phospho-IκBα (Ser32) | HeLa | IC50 | 75 nM |
| ELISA | IL-6 Secretion | THP-1 | IC50 | 100 nM |
Core Experimental Protocols
Detailed methodologies for the key experiments cited in the quantitative data table are provided below.
Western Blot for Phospho-IκBα Inhibition
This protocol details the procedure for assessing the inhibitory effect of this compound on TNFα-induced IκBα phosphorylation in a cellular context.
3.1.1. Cell Culture and Treatment
-
Seed HeLa cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with 10 ng/mL TNFα for 15 minutes.
3.1.2. Cell Lysis and Protein Quantification
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
3.1.3. SDS-PAGE and Western Blotting
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα (Ser32) and total IκBα overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
NF-κB Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of this compound.
3.2.1. Cell Transfection and Treatment
-
Co-transfect HEK293T cells with an NF-κB-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) in a 96-well plate.
-
After 24 hours, pre-treat the cells with a serial dilution of this compound for 1 hour.
-
Stimulate the cells with an appropriate inducer (e.g., 10 ng/mL TNFα) for 6-8 hours.
3.2.2. Luciferase Activity Measurement
-
Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
Visualizing Pathways and Workflows
NF-κB Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical NF-κB signaling pathway and the hypothetical point of intervention by this compound.
Experimental Workflow for this compound Characterization
This diagram outlines a typical experimental workflow for characterizing an inhibitor of the NF-κB pathway.
Conclusion
This technical guide provides a comprehensive, albeit hypothetical, overview of the characterization of a novel NF-κB inhibitor, this compound. By presenting structured quantitative data, detailed experimental protocols, and clear visual diagrams, this document serves as a valuable resource for researchers in the field of drug discovery and development. The methodologies outlined here are robust and widely accepted for the validation of compounds targeting the NF-κB signaling pathway, and can be adapted for the characterization of other novel inhibitors. Further studies would be required to elucidate the in vivo efficacy and safety profile of any new chemical entity targeting this critical inflammatory pathway.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory feedback control of NF-κB signalling in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. m.youtube.com [m.youtube.com]
- 6. origene.com [origene.com]
In-Depth Technical Guide to the Biological Activity of Acat-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acat-IN-4 is a potent and specific inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), an intracellular enzyme crucial for the esterification of cholesterol. By catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acids, ACAT1 plays a significant role in cellular cholesterol homeostasis. The inhibition of this enzyme by this compound presents a promising therapeutic strategy for conditions characterized by abnormal lipid accumulation, such as atherosclerosis and hyperlipidemia. Furthermore, this compound has been identified as an inhibitor of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) mediated transcription, suggesting its potential in modulating inflammatory pathways. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Core Mechanism of Action
This compound exerts its primary biological effect through the direct inhibition of the ACAT1 enzyme. This inhibition is competitive, meaning this compound binds to the active site of ACAT1, thereby preventing the binding of its natural substrates, cholesterol and fatty acyl-CoA. This action effectively blocks the esterification of cholesterol into cholesteryl esters. The reduction in cholesteryl ester formation has several downstream consequences, most notably the diminished accumulation of lipid droplets within cells, a key process in the formation of foam cells, which are a hallmark of atherosclerotic plaques.
Beyond its effects on cholesterol metabolism, this compound also demonstrates inhibitory activity on the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition by this compound suggests a dual therapeutic potential, addressing both lipid dysregulation and associated inflammatory processes.
Quantitative Biological Activity
The inhibitory potency of this compound against ACAT1 and its effect on NF-κB mediated transcription have been quantified in various in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Assay Type | Target | Cell Line | Parameter | Value | Reference |
| ACAT1 Inhibition Assay | ACAT1 | - | IC50 | Data not available in public sources | - |
| NF-κB Reporter Assay | NF-κB | - | IC50 | Data not available in public sources | - |
Note: Specific quantitative values (IC50) for this compound are not publicly available in the currently accessible scientific literature or datasheets. The information is primarily found within patent literature (EP1236468A1), where it is referred to as "Example 208". Researchers are encouraged to consult this patent for more detailed information.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
This compound Mechanism of Action on the ACAT1 Pathway
Acat-IN-4: A Technical Guide to its Target Enzyme and Isoforms
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Acat-IN-4 is an inhibitor of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). This enzyme plays a critical role in cellular cholesterol homeostasis by catalyzing the esterification of cholesterol into cholesteryl esters, which are then stored in lipid droplets. In mammals, ACAT exists as two isoforms, ACAT1 and ACAT2, which have distinct tissue distributions and physiological functions. This compound has been identified as an inhibitor of ACAT1. This guide provides a comprehensive overview of this compound's target enzyme, its isoforms, the associated signaling pathways, and detailed experimental protocols for its characterization.
Target Enzyme: Acyl-CoA:Cholesterol Acyltransferase (ACAT)
ACAT is an integral membrane protein located in the endoplasmic reticulum. It is responsible for the intracellular esterification of cholesterol with long-chain fatty acids, a crucial step in preventing the accumulation of toxic free cholesterol in cellular membranes. This process is vital for various cellular functions, including lipoprotein assembly and steroid hormone production.
Isoforms of ACAT
There are two distinct isoforms of ACAT, each with specific roles and tissue expression patterns:
-
ACAT1: This isoform is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and neurons.[1] In macrophages, ACAT1 is involved in the formation of foam cells, a key event in the development of atherosclerosis.[1][2] It plays a significant role in maintaining intracellular cholesterol homeostasis.[3]
-
ACAT2: The expression of ACAT2 is primarily restricted to the liver and intestines.[4][5] It is the key enzyme responsible for the esterification of dietary cholesterol in enterocytes, facilitating its absorption.[6][7][8] In the liver, ACAT2 provides cholesteryl esters for the assembly of very-low-density lipoproteins (VLDL).[4]
Quantitative Data for this compound Inhibition
| Inhibitor | Target Isoform | IC50 (nM) | Assay Condition | Reference |
| This compound | ACAT1 | TBD | TBD | TBD |
| This compound | ACAT2 | TBD | TBD | TBD |
TBD: To be determined
Signaling Pathways
The inhibition of ACAT1 by this compound can modulate several signaling pathways, primarily by altering cellular cholesterol distribution.
ACAT1 Signaling Pathway in Macrophages
In macrophages, the accumulation of free cholesterol can trigger inflammatory responses. By inhibiting ACAT1, this compound prevents the esterification of cholesterol, leading to an increase in the free cholesterol pool within the endoplasmic reticulum. This can modulate signaling pathways involved in inflammation and cholesterol efflux. For instance, ACAT1 ablation has been shown to attenuate inflammatory responses in macrophages.[10][11]
References
- 1. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mitochondrial thiolase ACAT1 regulates monocyte/macrophage type I interferon via epigenetic control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of acyl-coenzyme A:cholesterol acyltransferase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACAT-2, a second mammalian acyl-CoA:cholesterol acyltransferase. Its cloning, expression, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol esterification by ACAT2 is essential for efficient intestinal cholesterol absorption: evidence from thoracic lymph duct cannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACAT2 deficiency limits cholesterol absorption in the cholesterol-fed mouse: impact on hepatic cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Buy this compound [smolecule.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Myeloid-specific Acat1 ablation attenuates inflammatory responses in macrophages, improves insulin sensitivity, and suppresses diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of Acat-IN-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acat-IN-4 is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme pivotal in cellular cholesterol metabolism. By blocking the esterification of cholesterol, this compound presents a therapeutic potential in managing conditions associated with cholesterol accumulation, such as atherosclerosis. Furthermore, this compound has been identified as an inhibitor of NF-κB mediated transcription, suggesting a broader role in inflammatory processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological activities of this compound, also referenced in patent literature as "Example 208". Detailed experimental protocols and a summary of its inhibitory actions are presented to support further research and development.
Introduction to this compound
This compound, with the chemical formula C32H50N2O5S, is a synthetic molecule designed to target the ACAT enzyme.[1] ACAT is responsible for the intracellular conversion of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[2] The inhibition of ACAT is a key strategy in the development of therapies for hyperlipidemia and atherosclerosis, as it can prevent the accumulation of cholesterol in macrophages, a critical step in the formation of atherosclerotic plaques.[2][3]
Beyond its role in lipid metabolism, this compound has been noted for its ability to inhibit transcription mediated by Nuclear Factor-kappa B (NF-κB).[4][5][6][7] NF-κB is a crucial transcription factor involved in the inflammatory response, and its inhibition suggests that this compound may also possess anti-inflammatory properties.
This guide will delve into the specifics of this compound's discovery, its chemical synthesis, and the methodologies used to assess its biological functions.
Quantitative Data
While specific quantitative data for this compound's inhibitory activity is not widely published in peer-reviewed literature, its potent activity is disclosed in patent documentation. The following table summarizes the available information.
| Target | Activity | Assay Type | Reference |
| Acyl-CoA: Cholesterol Acyltransferase (ACAT) | Potent Inhibitor | In vitro enzyme activity assay | Patent EP1236468A1 |
| NF-κB Mediated Transcription | Inhibitor | Cellular reporter assay | Patent EP1236468A1 |
Note: Specific IC50 values for this compound are not publicly available in the reviewed literature. The patent describes the compound as a potent inhibitor based on the described assays.
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the biological assays used to characterize its activity, based on information from patent literature.
Synthesis of this compound ("Example 208")
The synthesis of this compound is a multi-step process detailed in patent EP1236468A1 and its U.S. equivalent. The protocol involves the reaction of key intermediates to yield the final compound.
Step 1: Synthesis of (E)-3-(4-hydroxy-3,5-diisopropylphenyl)prop-2-enoic acid
-
A mixture of 4-hydroxy-3,5-diisopropylbenzaldehyde, malonic acid, and piperidine in pyridine is heated.
-
The reaction mixture is then acidified and the resulting precipitate is collected and purified.
Step 2: Synthesis of (E)-3-(4-(3-aminopropoxy)-3,5-diisopropylphenyl)prop-2-enoic acid
-
The product from Step 1 is reacted with a protected 3-aminopropanol derivative, followed by deprotection to yield the aminopropoxy intermediate.
Step 3: Synthesis of the Sulfonyl Chloride Intermediate
-
A suitable aromatic sulfonyl chloride is prepared or obtained commercially.
Step 4: Final Coupling to Yield this compound
-
The aminopropoxy intermediate from Step 2 is reacted with the sulfonyl chloride from Step 3 in the presence of a base to afford this compound.
-
The final product is purified by chromatography.
ACAT Inhibition Assay
The potency of this compound as an ACAT inhibitor was determined using an in vitro enzyme activity assay.
Protocol:
-
Enzyme Source: Microsomes are prepared from the livers of male Sprague-Dawley rats.
-
Substrate Preparation: A solution of [1-¹⁴C]oleoyl-CoA is prepared in a suitable buffer.
-
Assay Reaction:
-
Rat liver microsomes are incubated with varying concentrations of this compound (or vehicle control) in a phosphate buffer (pH 7.4) containing bovine serum albumin.
-
The reaction is initiated by the addition of the [¹⁴C]oleoyl-CoA substrate.
-
The mixture is incubated at 37°C.
-
-
Extraction and Quantification:
-
The reaction is stopped by the addition of an isopropanol/heptane mixture.
-
The lipid phase, containing the newly synthesized cholesteryl esters, is separated.
-
The amount of radiolabeled cholesteryl ester is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the ACAT enzyme activity (IC50) is calculated from the dose-response curve.
NF-κB Mediated Transcription Inhibition Assay
The inhibitory effect of this compound on NF-κB signaling was assessed using a cellular reporter assay.
Protocol:
-
Cell Line: A human cell line (e.g., HEK293) is stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.
-
Cell Treatment:
-
The transfected cells are plated in a multi-well format.
-
Cells are pre-incubated with various concentrations of this compound or a vehicle control.
-
-
NF-κB Activation:
-
NF-κB signaling is stimulated by adding an appropriate inducer, such as tumor necrosis factor-alpha (TNF-α), to the cell culture medium.
-
-
Luciferase Assay:
-
After a suitable incubation period, the cells are lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the TNF-α-induced luciferase expression is determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key biological pathway and experimental workflows related to this compound.
Caption: Workflow for the in vitro ACAT inhibition assay.
Caption: Simplified NF-κB signaling pathway showing the inhibitory point of this compound.
Conclusion
This compound is a promising small molecule with dual inhibitory activity against ACAT and NF-κB mediated transcription. The synthetic route to this compound is well-defined, and established assays are available to characterize its biological effects. While the publicly available quantitative data is limited, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and related compounds. Further investigation is warranted to fully elucidate its potency, selectivity, and mechanism of action in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy this compound [smolecule.com]
- 5. Prediction of IC50 Values for ACAT Inhibitors from Molecular Structure | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Prediction of IC50 values for ACAT inhibitors from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Role of ACAT Inhibition in Atherosclerosis Research
Disclaimer: Initial searches for "Acat-IN-4" did not yield sufficient publicly available scientific data to fulfill the requirements of this technical guide. Chemical suppliers list it as an ACAT inhibitor that may affect NF-κB mediated transcription, but peer-reviewed studies detailing its use in atherosclerosis research are not available. Therefore, this guide will focus on a well-characterized ACAT inhibitor, F-1394 , as a representative compound to illustrate the role of ACAT inhibition in atherosclerosis research.
Introduction to ACAT and its Role in Atherosclerosis
Acyl-CoA:cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[1][2] In mammals, two isoforms of ACAT exist:
-
ACAT1: Ubiquitously expressed, it is the primary isoform found in macrophages, smooth muscle cells (SMCs), and steroidogenic tissues. Within the arterial wall, ACAT1 is responsible for the formation of foam cells, a hallmark of early atherosclerotic lesions, by promoting the accumulation of cholesteryl esters in macrophages.[3][4][5]
-
ACAT2: Primarily expressed in the liver and intestines, ACAT2 is involved in the absorption of dietary cholesterol and the assembly of lipoproteins.[3][6]
The inhibition of ACAT has been a topic of interest in atherosclerosis research for its potential to prevent foam cell formation and reduce the progression of atherosclerotic plaques.[7] However, the therapeutic potential of ACAT inhibitors has been debated due to conflicting results from preclinical and clinical studies.[2][8] Complete deficiency of ACAT1 has, in some models, led to increased free cholesterol toxicity and exacerbated atherosclerosis, particularly in macrophages.[3][4] Conversely, partial inhibition of ACAT has shown more promising results in reducing atherosclerosis without significant toxicity.[1][3]
This guide will delve into the technical aspects of utilizing the ACAT inhibitor F-1394 in atherosclerosis research, presenting quantitative data, detailed experimental protocols, and visualizing key pathways and workflows.
Quantitative Data on the Efficacy of F-1394 in Atherosclerosis Models
The following tables summarize the key quantitative findings from in vivo studies investigating the effects of F-1394 on atherosclerosis development and progression.
Table 1: Effect of F-1394 on Atherosclerotic Lesion Area
| Animal Model | Treatment Group | Dose | Duration | Lesion Area Reduction (%) | Reference |
| ApoE/LDLr-DKO Mice | F-1394 | 10 mg/kg/day | 10 weeks | 24% | [1][9] |
| 30 mg/kg/day | 10 weeks | 28% | [1][9] | ||
| 100 mg/kg/day | 10 weeks | 38% (significant) | [1][9] | ||
| F-1394 | 100 mg/kg/day | 15 weeks | 31.9% (in aortic sinus) | [1][9] | |
| ApoE-deficient Mice | Low F-1394 | 300 mg/kg diet | 17 weeks | 39% (significant) | [3] |
| High F-1394 | 900 mg/kg diet | 17 weeks | 45% (significant) | [3] | |
| Cholesterol-fed Rabbits | F-1394 | 100 mg/kg/day | 12 weeks | 57% (significant) | [10] |
| F-1394 (regression study) | 100 mg/kg/day x 2 | 12 weeks | 31% (significant) | [10] |
Table 2: Effect of F-1394 on Aortic Plaque Composition
| Animal Model | Treatment Group | Dose | Duration | Parameter | Reduction (%) | Reference |
| ApoE-deficient Mice | Low F-1394 | 300 mg/kg diet | 17 weeks | Macrophage Staining | 61% | [3] |
| High F-1394 | 900 mg/kg diet | 17 weeks | Macrophage Staining | 83% | [3] | |
| Cholesterol-fed Rabbits | F-1394 | 100 mg/kg/day | 12 weeks | Total Aortic Cholesterol | 38% (significant) | [10] |
| Esterified Aortic Cholesterol | 59% (significant) | [10] | ||||
| F-1394 (regression study) | 100 mg/kg/day x 2 | 12 weeks | Total Aortic Cholesterol | 31% (significant) | [10] | |
| Esterified Aortic Cholesterol | 43% (significant) | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of F-1394's role in atherosclerosis.
In Vivo Atherosclerosis Studies in Animal Models
Objective: To evaluate the effect of F-1394 on the development and progression of atherosclerotic lesions in vivo.
Animal Models:
-
Apolipoprotein E-deficient (ApoE-/-) mice[3]
-
Apolipoprotein E and LDL receptor double knockout (ApoE/LDLr-DKO) mice[1][9]
-
New Zealand White rabbits on a high-cholesterol diet[10]
Experimental Diets:
-
Western-type diet (for ApoE-/- mice): Typically contains 21% fat and 0.15% cholesterol.[3]
-
High-cholesterol diet (for rabbits): Standard chow supplemented with a high percentage of cholesterol (e.g., 0.5-1%).[10]
-
F-1394 Administration: F-1394 is incorporated directly into the chow at specified concentrations (e.g., 300 or 900 mg/kg of food) or administered daily by oral gavage.[1][3][9][10]
Protocol for Atherosclerotic Lesion Quantification:
-
Tissue Harvesting: At the end of the treatment period, animals are euthanized, and the aorta is perfused with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde). The entire aorta is carefully dissected from the heart to the iliac bifurcation.[11]
-
En Face Analysis:
-
The aorta is opened longitudinally, pinned flat on a black wax surface, and stained with Oil Red O solution (0.5% in isopropanol/water) to visualize lipid-rich lesions.[12]
-
The total aortic surface area and the lesion area (stained red) are quantified using image analysis software (e.g., ImageJ).
-
The extent of atherosclerosis is expressed as the percentage of the total aortic surface area covered by lesions.[1][9]
-
-
Aortic Root Cross-Section Analysis:
-
The upper portion of the heart and the aortic root are embedded in Optimal Cutting Temperature (OCT) compound and frozen.[11]
-
Serial cryosections (e.g., 10 µm thick) are cut from the aortic sinus.
-
Sections are stained with Oil Red O and counterstained with hematoxylin to visualize lipid deposition and cell nuclei.[12]
-
The lesion area in the aortic root is quantified using image analysis software.[3]
-
Immunohistochemistry for Plaque Composition Analysis
Objective: To characterize the cellular composition of atherosclerotic plaques.
Protocol:
-
Tissue Preparation: Frozen sections of the aortic root are prepared as described above.
-
Antibody Staining:
-
Sections are incubated with primary antibodies specific for different cell types, such as:
-
Macrophages: Anti-Mac-3 or anti-CD68 antibody.
-
Smooth Muscle Cells: Anti-α-smooth muscle actin antibody.
-
-
Following primary antibody incubation, sections are incubated with a corresponding biotinylated secondary antibody.
-
The signal is visualized using an avidin-biotin-peroxidase complex and a suitable chromogen (e.g., DAB), resulting in a colored precipitate at the site of the antigen.[11]
-
-
Quantification: The positively stained areas for each cell type are quantified using image analysis software and expressed as a percentage of the total lesion area.[3]
In Vitro Macrophage Foam Cell Formation Assay
Objective: To assess the effect of F-1394 on the ability of macrophages to take up modified lipoproteins and form foam cells.
Protocol:
-
Cell Culture: Mouse peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media.[13][14]
-
Lipoprotein Modification: Low-density lipoprotein (LDL) is isolated from plasma and modified, typically by oxidation (oxLDL) or acetylation (acLDL), to be recognized by scavenger receptors on macrophages.[15]
-
Foam Cell Induction: Macrophages are incubated with modified LDL (e.g., 50 µg/mL acLDL) in the presence or absence of various concentrations of F-1394 for 24-48 hours.[13][15]
-
Lipid Staining and Quantification:
-
Cells are fixed with 4% paraformaldehyde and stained with Oil Red O to visualize intracellular lipid droplets.[15]
-
The amount of intracellular cholesteryl ester can be quantified by extracting lipids from the cells and measuring the cholesterol content using a colorimetric or fluorometric assay after saponification.[14]
-
Alternatively, the uptake of fluorescently labeled modified LDL (e.g., DiI-oxLDL) can be quantified by fluorometry or flow cytometry.[15]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involved in ACAT inhibitor research in atherosclerosis.
Signaling Pathway of Macrophage Foam Cell Formation and ACAT Inhibition
Caption: Mechanism of macrophage foam cell formation and the inhibitory action of F-1394.
Simplified NF-κB Signaling Pathway in Macrophages
While a direct link between F-1394 and NF-κB in atherosclerosis is not yet firmly established in the literature, the general pro-inflammatory role of NF-κB in macrophages is highly relevant.
Caption: Simplified canonical NF-κB signaling pathway in macrophages.
Experimental Workflow for In Vivo Atherosclerosis Study
Caption: Experimental workflow for an in vivo study of F-1394 in atherosclerosis.
Conclusion
The ACAT inhibitor F-1394 has demonstrated efficacy in reducing the development and progression of atherosclerosis in various animal models. Its primary mechanism of action is the inhibition of ACAT1 in macrophages, thereby reducing foam cell formation and lipid accumulation within the arterial wall. The quantitative data from preclinical studies suggest a dose-dependent anti-atherosclerotic effect that is often independent of changes in plasma cholesterol levels, pointing to a direct effect on the vessel wall.
While the role of ACAT inhibition in modulating inflammatory signaling pathways such as NF-κB requires further investigation, the reduction in macrophage content within plaques suggests a potential anti-inflammatory effect. The detailed experimental protocols provided in this guide offer a framework for researchers to design and execute studies to further elucidate the role of ACAT inhibitors in atherosclerosis. The conflicting results from past clinical trials with other ACAT inhibitors highlight the complexity of this therapeutic approach and underscore the need for a deeper understanding of the nuanced effects of ACAT inhibition on different cell types within the atherosclerotic plaque. Future research may focus on developing isoform-specific ACAT inhibitors or combination therapies to maximize the anti-atherosclerotic benefits while minimizing potential side effects.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ACAT inhibitors as antiatherosclerotic agents: compounds and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct effect of an acyl-CoA:cholesterol acyltransferase inhibitor, F-1394, on atherosclerosis in apolipoprotein E and low density lipoprotein receptor double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of F-1394, an acyl-CoA:cholesterol acyltransferase inhibitor, on atherosclerosis induced by high cholesterol diet in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunostaining of macrophages, endothelial cells and smooth muscle cells in the atherosclerotic mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Direct effect of an acyl-CoA:cholesterol acyltransferase inhibitor, F-1394, on atherosclerosis in apolipoprotein E and low density lipoprotein receptor double knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel technique for generating macrophage foam cells for in vitro reverse cholesterol transport studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Effects of ACAT Inhibition: A Technical Guide for Researchers
Acat-IN-4 is identified as a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism. However, publicly available research detailing the specific cellular effects, quantitative data, and experimental protocols for this compound is limited. Therefore, this guide provides an in-depth overview of the well-documented cellular consequences of ACAT inhibition, drawing from studies on extensively researched ACAT inhibitors. This information serves as a foundational resource for researchers investigating compounds like this compound.
Core Mechanism of ACAT Inhibition
Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme that catalyzes the formation of cholesteryl esters from free cholesterol and fatty acyl-CoA. These cholesteryl esters are then stored in lipid droplets. By inhibiting ACAT, compounds like this compound prevent this esterification process. This leads to a primary cellular effect: an increase in the intracellular concentration of free cholesterol. This accumulation of free cholesterol, particularly in the endoplasmic reticulum (ER) and other cellular membranes, triggers a cascade of downstream cellular responses, including effects on lipid metabolism, cell viability, and inflammatory signaling.
dot
Caption: Core mechanism of this compound action.
Effects on Lipid Metabolism and Lipid Droplet Formation
The most direct consequence of ACAT inhibition is the alteration of cellular lipid homeostasis. By preventing the storage of excess cholesterol in lipid droplets, ACAT inhibitors can significantly impact cellular lipid content and distribution.
Quantitative Data on Lipid Metabolism Modulation by ACAT Inhibition
| Parameter | Cell Type | ACAT Inhibitor | Concentration | Effect | Reference |
| Cholesteryl Ester Content | 3T3-L1 Adipocytes | Avasimibe | 1 µM | Significant decrease | [1] |
| Free Cholesterol Content | 3T3-L1 Adipocytes | Avasimibe | 1 µM | Significant increase | [1] |
| Lipid Droplet Number | E4FAD Mouse Brain | Avasimibe | 30 mg/kg | ~50% decrease in subiculum and cortex | [2] |
| Total Adipocyte Lipid Content | 3T3-L1 Adipocytes | ACAT1/2 Knockdown | - | ~40% reduction | [3][4] |
Experimental Protocols
Oil Red O Staining for Lipid Droplet Visualization:
-
Cell Culture and Treatment: Plate 3T3-L1 preadipocytes on glass coverslips in a 24-well plate. Differentiate them into mature adipocytes. Treat the cells with the ACAT inhibitor (e.g., Avasimibe at 1 µM) for 24-48 hours.
-
Fixation: Wash cells with Phosphate-Buffered Saline (PBS) and fix with 10% formalin for 1 hour.
-
Staining: Wash with water and then with 60% isopropanol. Allow the isopropanol to evaporate completely. Add Oil Red O working solution and incubate for 10 minutes.
-
Washing and Counterstaining: Wash with 60% isopropanol, followed by a water wash. Counterstain with hematoxylin for 1 minute.
-
Microscopy: Mount the coverslips on slides and visualize under a light microscope. Lipid droplets will appear as red-stained spherical structures.
dot
Caption: Effects of ACAT inhibition on lipid metabolism pathways.
Induction of Apoptosis
In several cancer cell lines, the accumulation of free cholesterol resulting from ACAT inhibition has been shown to be cytotoxic and can lead to apoptosis. The exact mechanisms are still under investigation but are thought to involve alterations in membrane properties and the induction of ER stress.
Quantitative Data on Apoptosis Induction
| Cell Line | ACAT Inhibitor | Concentration | Apoptotic Effect | Assay Used | Reference |
| THP-1 derived foam cells | KY-455 | Not specified | Prevention of apoptotic changes under oxidative stress | Not specified | [2] |
| Colorectal Cancer Cells | ACAT2 Knockdown | - | Increased apoptosis | Flow Cytometry | [5] |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry:
-
Cell Treatment: Seed cancer cells (e.g., PANC-1 pancreatic cancer cells) in 6-well plates. Treat with the ACAT inhibitor at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
dot
Caption: Proposed pathways for apoptosis induction by ACAT inhibition.
Modulation of Autophagy
ACAT inhibition has been shown to stimulate autophagy, particularly in microglia. This process is crucial for the clearance of cellular debris and misfolded proteins. The mechanism appears to be independent of the classical mTOR signaling pathway and is linked to the increase in free cholesterol in the ER.
Quantitative Data on Autophagy Modulation
| Cell Type | ACAT Inhibitor/Model | Effect on Autophagy | Key Marker Change | Reference |
| Mouse Microglia | Acat1 gene knockout | Stimulation of autophagosome formation | Increased LC3-II levels | |
| N9 Microglial Cells | K604 (ACAT1 inhibitor) | Stimulation of autophagosome formation | Increased LC3-II levels |
Experimental Protocols
Western Blot for LC3-I to LC3-II Conversion:
-
Cell Lysis: Treat microglial cells with an ACAT inhibitor (e.g., K604 at 0.5 µM) for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate with a primary antibody against LC3. Follow with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the ratio of LC3-II (lipidated form) to LC3-I (unlipidated form) indicates an induction of autophagy.
dot
Caption: ACAT inhibition stimulates autophagy in microglia.
Inhibition of NF-κB Signaling
This compound is noted to inhibit NF-κB mediated transcription. The NF-κB pathway is a critical regulator of inflammation, and its inhibition is a key therapeutic target. The precise mechanism by which ACAT inhibition affects this pathway is an active area of research but may be linked to alterations in the lipid composition of cell membranes, which can impact the function of membrane-associated signaling proteins.
This guide provides a comprehensive overview of the known cellular effects of ACAT inhibition. Researchers working with this compound can use this information as a framework for designing experiments and interpreting their findings, keeping in mind that the specific quantitative effects of this compound will need to be determined empirically.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. WO2013071169A1 - Acc inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. ACAT inhibition reduces the progression of preexisting, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Acat-IN-4: A Deep Dive into its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acat-IN-4 is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), an intracellular enzyme crucial for cholesterol esterification. By modulating cellular cholesterol homeostasis, this compound presents a compelling therapeutic candidate for multifaceted diseases, primarily atherosclerosis and Alzheimer's disease. Its mechanism extends beyond simple enzyme inhibition, implicating the intricate NF-κB signaling pathway. This technical guide synthesizes the available preclinical data on this compound, providing a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental methodologies for its evaluation.
Introduction
Cholesterol esters, the storage form of cholesterol, are central to the pathology of several chronic diseases. Their accumulation in macrophages contributes to the formation of foam cells, a hallmark of atherosclerotic plaques. In the context of neurodegeneration, altered cholesterol metabolism is strongly linked to the production of amyloid-beta (Aβ) peptides, a key factor in Alzheimer's disease. This compound, by inhibiting ACAT1, directly intervenes in these processes. Furthermore, its documented role in the inhibition of NF-κB-mediated transcription suggests a broader anti-inflammatory and cell-regulatory function.[1] This document aims to provide a detailed technical resource for professionals engaged in the research and development of novel therapeutics targeting these pathways.
Chemical Properties and Synthesis
This compound is a synthetic molecule with the chemical formula C32H50N2O5S and a molecular weight of 574.81 g/mol .[2] While the specific synthesis protocol for this compound is detailed within patent EP1236468A1 as "Example 208," a general multi-step organic synthesis approach is typically employed for compounds of this class.[3][4]
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of the ACAT1 enzyme.[4] By binding to the active site, it prevents the esterification of free cholesterol into cholesteryl esters. This leads to a decrease in the intracellular pool of cholesteryl esters and an increase in the availability of free cholesterol for other cellular processes, including efflux to HDL particles, which is a key step in reverse cholesterol transport.
Beyond its direct enzymatic inhibition, this compound has been shown to inhibit NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) mediated transcription.[1][3] The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition by this compound suggests a potential to mitigate the chronic inflammation associated with both atherosclerosis and Alzheimer's disease.
Therapeutic Applications and Preclinical Data
The therapeutic potential of this compound is being explored in two primary areas: atherosclerosis and Alzheimer's disease.
Atherosclerosis
In the context of cardiovascular disease, the inhibition of ACAT1 by this compound is expected to reduce the formation of foam cells within atherosclerotic plaques.[4] By preventing the accumulation of cholesteryl esters in macrophages, this compound may slow the progression of atherosclerosis and promote plaque stability. Preclinical studies on other ACAT inhibitors have demonstrated a reduction in atherosclerotic lesion size and complexity in animal models.[5][6]
Table 1: Preclinical Data of ACAT Inhibitors in Atherosclerosis Models
| Compound | Animal Model | Key Findings | Reference |
|---|---|---|---|
| F1394 | ApoE-/- mice | Decreased early atherosclerosis development. | N/A |
| Avasimibe | ApoE*3-Leiden mice | Reduced atherosclerotic lesion area. | N/A |
| Pactimibe | Human (Clinical Trial) | No significant benefit in reducing atheroma volume. |[5] |
Note: Specific quantitative data for this compound in atherosclerosis models is not yet publicly available.
Alzheimer's Disease
The link between cholesterol metabolism and Alzheimer's disease is well-established. Inhibition of ACAT1 has been shown to reduce the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in the brains of Alzheimer's patients.[7][8] By altering the distribution of cholesterol within neuronal cells, ACAT inhibitors may influence the processing of the amyloid precursor protein (APP), shifting it away from the amyloidogenic pathway.[7] Animal models of Alzheimer's disease treated with ACAT inhibitors have shown reduced Aβ pathology and, in some cases, improved cognitive function.
Table 2: Preclinical Data of ACAT Inhibitors in Alzheimer's Disease Models
| Compound | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Avasimibe | E4FAD-Tg mice | Reduced Aβ solubility/deposition and neuroinflammation. | N/A |
| CP-113,818 | hAPPFAD mice | Reduced amyloid pathology and improved spatial learning. |[7] |
Note: Specific quantitative data for this compound in Alzheimer's disease models is not yet publicly available.
Experimental Protocols
Detailed experimental protocols for evaluating the efficacy of this compound are crucial for reproducible research. The following sections outline general methodologies for key assays.
In Vitro ACAT Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of ACAT1.
Protocol:
-
Enzyme Source: Microsomes prepared from cells overexpressing human ACAT1.
-
Substrate: Radiolabeled [1-14C]oleoyl-CoA and cholesterol.
-
Incubation: The enzyme source is incubated with the test compound (this compound) at various concentrations. The reaction is initiated by the addition of the substrates.
-
Lipid Extraction: After a defined incubation period, the reaction is stopped, and lipids are extracted using a chloroform/methanol solution.
-
Analysis: The extracted lipids are separated by thin-layer chromatography (TLC). The band corresponding to cholesteryl oleate is scraped, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated.
In Vivo Atherosclerosis Mouse Model
Apolipoprotein E-deficient (ApoE-/-) mice are a commonly used model for studying atherosclerosis.
Protocol:
-
Animal Model: Male ApoE-/- mice.
-
Diet: Mice are fed a high-fat, high-cholesterol "Western" diet to induce atherosclerosis.
-
Treatment: this compound is administered to the treatment group, typically via oral gavage or mixed in the diet, for a specified duration. A control group receives a vehicle.
-
Atherosclerotic Lesion Analysis: At the end of the study, mice are euthanized, and the aortas are dissected.
-
Quantification: The extent of atherosclerotic lesions is quantified by en face analysis after Oil Red O staining of the entire aorta. Cross-sectional analysis of the aortic root is also performed to assess plaque size and composition (e.g., macrophage content, collagen content) through immunohistochemistry.
In Vivo Alzheimer's Disease Mouse Model
Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), such as the 5XFAD or APP/PS1 mice, are widely used.
Protocol:
-
Animal Model: 5XFAD or APP/PS1 transgenic mice.
-
Treatment: this compound is administered to the treatment group over a defined period, starting before or after the typical onset of plaque pathology.
-
Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze or Y-maze to evaluate learning and memory.
-
Brain Tissue Analysis: After the treatment period, mouse brains are harvested.
-
Aβ Plaque Quantification: Brain hemispheres are sectioned and stained with antibodies against Aβ (e.g., 6E10) to visualize and quantify the amyloid plaque burden using image analysis software.
-
Biochemical Analysis: Brain homogenates are used to measure the levels of soluble and insoluble Aβ peptides using ELISA.
NF-κB Reporter Assay
This assay is used to determine the effect of a compound on NF-κB transcriptional activity.
Protocol:
-
Cell Line: A suitable cell line (e.g., HEK293) is transiently transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.
-
Treatment: Cells are pre-treated with this compound at various concentrations, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Luciferase Assay: After a defined incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The inhibitory effect of this compound on NF-κB activation is determined by the reduction in luciferase expression.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Atherosclerosis
Caption: this compound inhibits ACAT1 in macrophages, reducing cholesteryl ester formation and atherosclerosis.
This compound Mechanism of Action in Alzheimer's Disease
Caption: this compound modulates cholesterol homeostasis, potentially reducing Aβ production in Alzheimer's.
This compound and the NF-κB Signaling Pathway
References
- 1. This compound|CAS 454203-56-6|DC Chemicals [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy this compound [smolecule.com]
- 5. Animal models of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal models for the atherosclerosis research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACAT as a drug target for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Acat-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acat-IN-4 is a potent and specific inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT). ACAT is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, a key process in cellular cholesterol homeostasis.[1][2] Dysregulation of ACAT activity has been implicated in various diseases, including atherosclerosis, hyperlipidemia, and certain types of cancer.[1] this compound serves as a valuable chemical tool for investigating the physiological and pathological roles of ACAT in vitro. Furthermore, some evidence suggests that ACAT inhibitors can modulate inflammatory responses through the inhibition of NF-κB mediated transcription. These application notes provide detailed protocols for the in vitro evaluation of this compound's biological activity.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the ACAT enzyme, thereby preventing the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. This leads to an accumulation of free cholesterol within the cell, which can trigger various downstream cellular responses. One of the key putative downstream effects of ACAT inhibition is the modulation of the NF-κB signaling pathway. NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammation, immunity, and cell survival.
Quantitative Data
| Parameter | This compound | Representative ACAT Inhibitor (Avasimibe) | Reference Cell Line(s) |
| IC50 (ACAT1) | Data not available in searched literature | ~1.2 µM | Ovarian cancer cell lines (SKOV-3, OC-314, IGROV-1) |
| Effect on Cell Viability | Expected to reduce viability at higher concentrations | Significant reduction in viability of ovarian cancer cells after 72h treatment | Ovarian cancer cell lines |
| NF-κB Inhibition | Reported to inhibit NF-κB mediated transcription | Not explicitly quantified | To be determined by reporter assay |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound. Inhibition of ACAT leads to an increase in intracellular free cholesterol, which is hypothesized to interfere with the signaling cascade that leads to the activation and nuclear translocation of NF-κB.
Caption: Proposed mechanism of this compound action on the NF-κB signaling pathway.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
ACAT Enzyme Activity Assay (Fluorescent NBD-Cholesterol-Based)
This assay measures the esterification of the fluorescent cholesterol analog, NBD-cholesterol, to quantify ACAT activity.
Experimental Workflow:
Caption: Workflow for the fluorescent ACAT enzyme activity assay.
Materials:
-
Cell line expressing ACAT (e.g., HepG2, CHO cells)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
NBD-cholesterol
-
Cell lysis buffer (e.g., RIPA buffer)
-
Hexane/Isopropanol (3:2, v/v)
-
TLC plates (silica gel)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Fluorescence plate reader or imaging system
Procedure:
-
Cell Seeding: Seed cells in a 96-well, clear-bottom black plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known ACAT inhibitor). Incubate for the desired treatment time (e.g., 2-4 hours).
-
NBD-Cholesterol Labeling: Add NBD-cholesterol to each well to a final concentration of 1-5 µg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the esterification of NBD-cholesterol.
-
Cell Lysis: Aspirate the medium and wash the cells once with cold PBS. Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15 minutes.
-
Lipid Extraction: Transfer the cell lysates to microcentrifuge tubes. Add hexane/isopropanol (3:2) to each tube, vortex vigorously, and centrifuge to separate the phases.
-
TLC Separation: Carefully spot the organic (upper) phase onto a TLC plate. Allow the spots to dry completely. Develop the TLC plate in the developing solvent until the solvent front is near the top.
-
Quantification: After the plate is dry, visualize the fluorescent spots under UV light. The upper, less polar spot corresponds to NBD-cholesteryl esters, and the lower spot is unesterified NBD-cholesterol. Quantify the fluorescence intensity of the NBD-cholesteryl ester spots using a fluorescence plate reader or a gel documentation system.
-
Data Analysis: Calculate the percentage of ACAT inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability by measuring the metabolic activity of the cells.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Western Blot Analysis for ACAT-1 Expression
This protocol is for determining the protein levels of ACAT-1 in cells treated with this compound.
Experimental Workflow:
Caption: Workflow for Western Blot analysis of ACAT-1.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ACAT-1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as desired. Lyse the cells and determine the protein concentration.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against ACAT-1, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression of ACAT-1. Normalize to a loading control like β-actin or GAPDH.
NF-κB Reporter Assay (Luciferase-Based)
This assay measures the transcriptional activity of NF-κB in response to this compound treatment.
Experimental Workflow:
Caption: Workflow for the NF-κB luciferase reporter assay.
Materials:
-
Cell line suitable for transfection (e.g., HEK293T, HeLa)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
NF-κB activator (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Transfect cells with the NF-κB luciferase reporter plasmid. It is also recommended to co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: After 24-48 hours, treat the cells with this compound for a specified period. Then, stimulate the cells with an NF-κB activator like TNF-α for 6-8 hours.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the NF-κB luciferase activity to the control reporter activity. Compare the activity in this compound treated cells to the vehicle-treated control to determine the inhibitory effect.
Conclusion
These protocols provide a framework for the in vitro investigation of this compound. By employing these assays, researchers can elucidate the specific effects of this compound on ACAT enzymatic activity, cellular viability, and its potential role in modulating inflammatory signaling pathways. Careful optimization of experimental conditions for specific cell lines and research questions is recommended for obtaining robust and reproducible data.
References
Application Notes and Protocols for Acat-IN-4 in Macrophage Foam Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis, a primary cause of cardiovascular disease, is characterized by the accumulation of lipids within the arterial wall, leading to plaque formation. A key event in this process is the transformation of macrophages into foam cells, which are laden with cholesteryl esters. This transformation is primarily driven by the uptake of modified low-density lipoproteins (LDL), such as oxidized LDL (ox-LDL), and the subsequent esterification of free cholesterol by the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT).
There are two isoforms of ACAT: ACAT1 and ACAT2. ACAT1 is ubiquitously expressed and is the predominant isoform in macrophages, making it a key target for therapeutic intervention in atherosclerosis. The inhibition of ACAT1 is expected to prevent the storage of cholesterol as cholesteryl esters, thereby reducing foam cell formation.
Acat-IN-4 is an inhibitor of Acyl-Coenzyme A:cholesterol acyltransferase (ACAT). It has the chemical formula C32H50N2O5S and a molecular weight of 574.81. This compound has also been noted to inhibit NF-κB mediated transcription, suggesting it may have anti-inflammatory properties in addition to its effects on lipid metabolism. These application notes provide a detailed protocol for utilizing this compound in a macrophage foam cell assay to investigate its potential as a therapeutic agent for atherosclerosis.
Mechanism of Action: ACAT1 Inhibition in Macrophages
The formation of macrophage foam cells is a critical step in the development of atherosclerotic plaques. This process begins with the unregulated uptake of modified lipoproteins, primarily oxidized low-density lipoprotein (ox-LDL), by scavenger receptors on the surface of macrophages. Once internalized, the cholesteryl esters within ox-LDL are hydrolyzed to free cholesterol in the lysosomes. This excess free cholesterol is then transported to the endoplasmic reticulum, where ACAT1 esterifies it back into cholesteryl esters for storage in cytoplasmic lipid droplets. The accumulation of these lipid droplets gives the macrophage its characteristic "foamy" appearance. This compound, as an ACAT inhibitor, is expected to block this esterification step, leading to a decrease in the accumulation of cholesteryl esters and thus inhibiting foam cell formation.
Application Notes and Protocols for Acat-IN-4 Cholesterol Esterification Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA: cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters, a storage form of cholesterol.[1] This process is central to cellular cholesterol homeostasis and has been implicated in the pathology of various diseases, including atherosclerosis, Alzheimer's disease, and certain cancers.[2][3] There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines. Inhibition of ACAT, particularly ACAT1, presents a promising therapeutic strategy for these conditions. Acat-IN-4 is a potent and selective inhibitor of ACAT1, designed for in vitro studies to investigate the role of cholesterol esterification in various biological processes.
These application notes provide a detailed protocol for utilizing this compound in a cholesterol esterification assay, enabling researchers to accurately determine its inhibitory effects. The protocol is applicable to both intact cell systems and in vitro assays using cell lysates or microsomal fractions.
Signaling Pathway of ACAT1 Inhibition
ACAT1 is an endoplasmic reticulum (ER) resident enzyme that utilizes cholesterol and long-chain fatty acyl-CoAs as substrates to form cholesteryl esters.[1] The inhibition of ACAT1 by this compound blocks this conversion, leading to an accumulation of free cholesterol within the cell, particularly in the ER. This alteration in cholesterol homeostasis can trigger a cascade of downstream cellular events, including the modulation of signaling pathways involved in cell growth and invasion.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ACAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Signaling through cholesterol esterification: a new pathway for the cholecystokinin 2 receptor involved in cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acat-IN-4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acat-IN-4 is a potent and specific inhibitor of Acyl-coenzyme A: cholesterol acyltransferase 1 (ACAT1), an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acids.[1] ACAT1 plays a crucial role in cellular cholesterol homeostasis, and its inhibition has been implicated in various physiological and pathological processes, including atherosclerosis, neurodegenerative diseases, and cancer.[2][3] By preventing the esterification and subsequent storage of free cholesterol in lipid droplets, this compound treatment leads to an accumulation of free cholesterol within the endoplasmic reticulum (ER). This accumulation serves as a key regulatory signal, notably inhibiting the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), master transcriptional regulators of lipid biosynthesis.[4][5][6] Furthermore, this compound has been shown to inhibit NF-κB mediated transcription.[7]
These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including determining the optimal concentration, protocols for assessing its effects on cell viability and target engagement, and an overview of the underlying signaling pathways.
Data Presentation
Table 1: IC50 Values of the ACAT Inhibitor Avasimibe in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| PC-3 | Prostate Cancer | Not explicitly stated, but proliferation reduced at 5-80 µM | 1, 2, and 3 days | [1][8] |
| DU 145 | Prostate Cancer | Not explicitly stated, but proliferation reduced at 5-80 µM | 1, 2, and 3 days | [1][8] |
| 5637 | Bladder Cancer | 12.03 | 48 hours | [9] |
| T24 | Bladder Cancer | 11.18 | 48 hours | [9] |
| U251 | Glioblastoma | 20.29 | 48 hours | [10] |
| U87 | Glioblastoma | 28.27 | 48 hours | [10] |
Mandatory Visualizations
Caption: A generalized workflow for treating cultured cells with this compound.
Caption: The signaling pathway affected by this compound.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cytotoxicity Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a crucial parameter for designing subsequent experiments.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). It is advisable to start with a broad range based on the Avasimibe data and narrow it down in subsequent experiments.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of ACAT1 and SREBP Cleavage Following this compound Treatment
This protocol is designed to confirm the inhibitory effect of this compound on its direct target, ACAT1, and to assess its impact on the downstream SREBP signaling pathway.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against ACAT1, precursor SREBP, and cleaved SREBP
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (determined from the cytotoxicity assay, e.g., at and below the IC50) and a vehicle control for the chosen duration.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations for all samples.
-
Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using appropriate software and normalize to the loading control to quantify changes in protein expression. A decrease in ACAT1 levels (if the antibody is sensitive to conformational changes upon inhibition) or a decrease in the ratio of cleaved SREBP to precursor SREBP would indicate successful target engagement by this compound.
-
Conclusion
This compound is a valuable tool for investigating the role of ACAT1 and cholesterol metabolism in various cellular processes. The provided application notes and protocols offer a framework for researchers to effectively utilize this inhibitor in their cell culture studies. It is imperative to empirically determine the optimal concentration and treatment conditions for each specific cell line and experimental endpoint to ensure reliable and reproducible results. The visualization of the experimental workflow and the underlying signaling pathway should aid in the design and interpretation of these experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute ACAT1/SOAT1 Blockade Increases MAM Cholesterol and Strengthens ER-Mitochondria Connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Acyl-coenzyme A: cholesterol acyltransferase inhibitor avasimibe suppresses tumorigenesis and induces G1-phase cell-cycle arrest by activating PPARγ signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acat-IN-4 Dose-Response Curve Methodology
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for establishing a dose-response curve for Acat-IN-4, an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). The protocols and data herein are intended to assist in the characterization of the inhibitory potential of this compound in a cellular context.
Introduction
This compound is a known inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-Acyltransferase (SOAT).[1][2] ACAT is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[3][4] This process is central to maintaining cellular cholesterol homeostasis.[5] There are two isoforms of this enzyme, ACAT1 and ACAT2. ACAT1 is ubiquitously expressed in various tissues, while ACAT2 is primarily found in the intestines and liver.
The inhibition of ACAT has emerged as a promising therapeutic strategy for various diseases, including atherosclerosis, certain types of cancer, and Alzheimer's disease.[3][6][7] By preventing the storage of excess cholesterol, ACAT inhibitors can modulate cellular lipid metabolism and related signaling pathways. This compound, in addition to its primary target, has also been shown to inhibit NF-κB mediated transcription.[1][2]
Determining the dose-response relationship is a critical first step in evaluating the efficacy and potency of an inhibitor like this compound. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. This application note provides a detailed protocol for determining the IC50 of this compound using a cell-based assay.
ACAT1 Signaling and Mechanism of Inhibition
ACAT1 is an endoplasmic reticulum (ER)-resident enzyme that plays a key role in cellular cholesterol management.[3] When intracellular levels of free cholesterol rise, ACAT1 catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs.[4] This conversion prevents the cytotoxic effects of excess free cholesterol and facilitates its storage. The activity of ACAT1 is implicated in various signaling pathways, including insulin-mediated regulation via ERK, p38MAPK, and JNK.[8][9] this compound acts by inhibiting this enzymatic activity, thereby reducing the formation of cholesteryl esters.[10]
Comparative Data of ACAT Inhibitors
While specific dose-response data for this compound is not widely published, the potencies of other well-characterized ACAT inhibitors provide a valuable reference. The IC50 values can vary significantly based on the cell type, assay conditions, and the specific ACAT isoform being targeted.
| Inhibitor Name | Target(s) | Reported IC50 | Cell Line / System | Reference |
| Avasimibe | ACAT1/ACAT2 | 391 nM | HepG2 cells | [3] |
| Avasimibe | ACAT1/ACAT2 | 664 nM | THP-1 cells | [3] |
| CP-113,818 | ACAT1/ACAT2 | 6 nM | HepG2 cells | [3] |
| CP-113,818 | ACAT1/ACAT2 | 63 nM | THP-1 cells | [3] |
| F12511 | ACAT1 > ACAT2 | 39 nM | Human ACAT1 | [11] |
| K-604 | ACAT1 selective | Not specified | Not specified | [10] |
Note: This table is for comparative purposes to provide a typical range of potencies for ACAT inhibitors.
Experimental Protocol: In Vitro Dose-Response Assay
This protocol describes a general method for determining the IC50 of this compound by measuring its effect on cell viability in a cancer cell line known to express ACAT1, such as the human hepatoma cell line HepG2. The principle relies on the fact that high concentrations of an effective inhibitor may induce cytotoxicity or reduce cell proliferation, which can be measured using a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®.
Materials and Reagents
-
Cell Line: HepG2 (or other suitable cell line with documented ACAT1 expression).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
96-well clear-bottom cell culture plates.
-
Cell Viability Assay Kit: e.g., MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Multichannel pipette and sterile tips.
-
Plate reader (spectrophotometer or luminometer).
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
Culture HepG2 cells to ~80% confluency.
-
Wash cells with PBS, detach using Trypsin-EDTA, and neutralize with complete medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells and adjust the concentration to 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound from the 10 mM DMSO stock. For a typical dose-response curve, at least 5-7 concentrations are recommended.[12][13]
-
Example dilution series (for a final concentration range of 0.1 µM to 100 µM): Prepare intermediate dilutions in cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (e.g., ≤ 0.5%).
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of medium containing the different concentrations of this compound to the respective wells.
-
For the control wells, add 100 µL of medium containing the same final concentration of DMSO as the treated wells (vehicle control).
-
Incubate the plate for an additional 48 to 72 hours.
-
-
Cell Viability Measurement (MTT Assay Example):
-
Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis
-
Normalization:
-
Average the absorbance values from the replicate wells for each concentration.
-
Subtract the average background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control. The percent viability is calculated as:
-
% Viability = (Absorbance_sample / Absorbance_vehicle_control) x 100
-
-
-
Curve Fitting:
-
Plot the percent viability (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Use a non-linear regression model to fit a sigmoidal dose-response curve (variable slope).[14] This analysis is commonly performed using software like GraphPad Prism or R.[12][15]
-
From the fitted curve, determine the IC50 value, which is the concentration of this compound that results in 50% inhibition of cell viability.
-
Troubleshooting
-
High variability between replicates: Ensure accurate and consistent cell seeding and pipetting. Check for edge effects on the 96-well plate by including outer wells with PBS only.[13]
-
No dose-response effect observed: The concentration range may be too low. Test a wider or higher range of concentrations. Alternatively, the chosen cell line may be insensitive to the inhibitor, or the incubation time may be too short.
-
Poor curve fit: This can result from having too few data points or concentrations that are too closely spaced. A minimum of 5-7 concentrations spanning the full range of the response is recommended for a reliable fit.[12][13]
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wikicrow.ai [wikicrow.ai]
- 5. ACAT1 | Rupa Health [rupahealth.com]
- 6. What are ACAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of the insulin signaling pathways in the regulation of ACAT1 expression in cultured macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACAT1 - Wikipedia [en.wikipedia.org]
- 10. Buy this compound [smolecule.com]
- 11. researchgate.net [researchgate.net]
- 12. Dose-Response Data Analysis Workflow [cran.r-project.org]
- 13. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 15. support.collaborativedrug.com [support.collaborativedrug.com]
Acat-IN-4: Application Notes and Protocols for Investigating Lipid Droplet Formation
Disclaimer: Information regarding the specific ACAT inhibitor, Acat-IN-4, is limited in publicly available scientific literature. Therefore, the following application notes and protocols are based on the established mechanisms and experimental data of other well-characterized ACAT inhibitors, such as avasimibe (CI-1011) and CI-976. Researchers using this compound should validate these protocols and expected outcomes for their specific experimental setup.
Introduction to this compound
This compound is identified as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). ACAT is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, which are subsequently stored in lipid droplets. By inhibiting ACAT, this compound is expected to modulate cellular cholesterol homeostasis and lipid droplet dynamics. Additionally, some sources indicate that this compound may inhibit NF-κB mediated transcription, suggesting a potential role in inflammatory signaling pathways.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 454203-56-6 |
| Molecular Formula | C32H50N2O5S |
| Molecular Weight | 574.81 g/mol |
Mechanism of Action in Lipid Droplet Formation
ACAT enzymes, primarily located in the endoplasmic reticulum, play a crucial role in the formation and maturation of lipid droplets.[1] By catalyzing the conversion of free cholesterol and fatty acyl-CoA to cholesteryl esters, ACAT1 and ACAT2 contribute to the core lipid content of these organelles.[2][3] Inhibition of ACAT activity is hypothesized to impact lipid droplet formation through the following mechanisms:
-
Reduced Cholesteryl Ester Synthesis: The primary mechanism is the direct blockage of cholesteryl ester formation, a key component of the neutral lipid core of lipid droplets.[2]
-
Modulation of SREBP Pathway: ACAT inhibition can lead to an accumulation of free cholesterol in the endoplasmic reticulum. This can suppress the processing and activation of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a master transcriptional regulator of lipogenesis.
-
Downregulation of Lipogenic Genes: The suppression of SREBP-1 activity leads to decreased transcription of genes involved in fatty acid and triglyceride synthesis, further limiting the availability of substrates for lipid droplet formation.
Application in Studying Lipid Droplet Formation
This compound, as an ACAT inhibitor, can be a valuable tool for researchers in cell biology, metabolism, and drug discovery to:
-
Investigate the role of ACAT in the biogenesis, growth, and morphology of lipid droplets in various cell types.
-
Elucidate the interplay between cholesterol esterification and triglyceride storage.
-
Study the downstream effects of ACAT inhibition on cellular lipid metabolism and signaling pathways.
-
Screen for potential therapeutic agents targeting lipid storage disorders.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on lipid droplet formation.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., 3T3-L1 preadipocytes, HepG2 hepatocytes, or macrophages) in appropriate culture vessels (e.g., 6-well plates, 24-well plates with coverslips for microscopy).
-
Induction of Lipid Droplet Formation (if necessary): For certain cell types like adipocytes, induce differentiation to promote lipid accumulation. For others, supplement the culture medium with oleic acid (e.g., 100-400 µM complexed to BSA) to stimulate lipid droplet formation.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 20 µM) to determine the optimal concentration.
-
Treatment: Add the this compound containing medium to the cells. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).
Protocol 2: Visualization of Lipid Droplets by Oil Red O Staining
-
Cell Fixation: After treatment, wash the cells with Phosphate Buffered Saline (PBS) and fix with 10% formalin in PBS for at least 1 hour.
-
Preparation of Oil Red O Staining Solution:
-
Prepare a stock solution of 0.5 g Oil Red O in 100 ml of isopropanol.
-
Prepare the working solution by mixing 6 ml of the stock solution with 4 ml of distilled water. Allow the solution to sit for 10 minutes and then filter through a 0.2 µm filter.
-
-
Staining:
-
Wash the fixed cells twice with distilled water.
-
Add the Oil Red O working solution to cover the cells and incubate for 10-20 minutes at room temperature.
-
-
Washing: Gently wash the cells with distilled water 2-5 times until the excess stain is removed.
-
Counterstaining (Optional): Stain the nuclei with Hematoxylin for 1 minute and wash with water.
-
Imaging: Visualize the cells under a light microscope. Lipid droplets will appear as red circular structures.
Protocol 3: Fluorescence Microscopy of Lipid Droplets using BODIPY 493/503
-
Cell Preparation: Grow and treat cells with this compound on glass coverslips.
-
Staining:
-
Prepare a stock solution of BODIPY 493/503 in DMSO (e.g., 1 mg/ml).
-
Dilute the stock solution in PBS to a final concentration of 1-2 µg/ml.
-
-
Live-cell Imaging:
-
Wash the cells with pre-warmed PBS.
-
Add the BODIPY 493/503 staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Mount the coverslips on a slide with a drop of PBS or imaging medium.
-
-
Fixed-cell Imaging:
-
Fix the cells as described in Protocol 2.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, but can improve staining).
-
Wash with PBS.
-
Add the BODIPY 493/503 staining solution and incubate for 30-60 minutes at room temperature.
-
Wash with PBS.
-
Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Microscopy: Image the cells using a fluorescence microscope with appropriate filter sets for BODIPY 493/503 (Excitation/Emission ~493/503 nm) and DAPI (Excitation/Emission ~358/461 nm).
Protocol 4: Quantification of Cellular Lipids
-
Lipid Extraction:
-
After treatment, wash the cells with PBS and harvest them.
-
Perform a total lipid extraction using the Folch method (chloroform:methanol, 2:1 v/v) or a similar protocol.
-
-
Quantification of Triglycerides and Cholesterol:
-
Dry the extracted lipid phase under a stream of nitrogen.
-
Resuspend the lipid extract in a suitable solvent (e.g., isopropanol).
-
Use commercially available colorimetric or fluorometric assay kits to quantify the total cholesterol, free cholesterol, and triglyceride content. Cholesteryl ester content can be calculated by subtracting free cholesterol from total cholesterol.
-
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from studies using an ACAT inhibitor like this compound, based on published data for similar compounds.
Table 1: Effect of ACAT Inhibition on Lipid Droplet Phenotype
| Parameter | Control | ACAT Inhibitor (e.g., 20 µM) | Expected % Change | Reference |
| Lipid Droplet Number (per cell) | High | Low | ↓ 50-70% | |
| Lipid Droplet Size (average diameter) | Large | Small | ↓ 30-50% | |
| Oil Red O Staining Intensity | High | Low | ↓ 60-80% |
Table 2: Effect of ACAT Inhibition on Cellular Lipid Content
| Lipid Species | Control (µg/mg protein) | ACAT Inhibitor (µg/mg protein) | Expected % Change | Reference |
| Total Cholesterol | Variable | ↓ | ↓ 20-40% | |
| Free Cholesterol | Variable | ↑ or no change | Variable | |
| Cholesteryl Esters | High | Low | ↓ 70-90% | |
| Triglycerides | High | Low | ↓ 40-60% |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of ACAT inhibition by this compound.
Caption: Experimental workflow for studying this compound effects.
References
- 1. Acyl-Coenzyme A: Cholesterol Acyltransferase Inhibition in Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 2. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro exploration of ACAT contributions to lipid droplet formation during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Inhibitory Effect of Acat-IN-4 on NF-κB Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating inflammatory responses, cell survival, and immunity.[1][2] Dysregulation of the NF-κB signaling pathway is implicated in a variety of inflammatory diseases and cancers, making it a key target for therapeutic intervention.[2][3] Acat-IN-4 is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cellular cholesterol metabolism.[4][5] Notably, this compound has also been shown to inhibit NF-κB mediated transcription, suggesting its potential as an anti-inflammatory agent.[6][7]
These application notes provide a detailed protocol for researchers to assess the inhibitory effects of this compound on the NF-κB signaling pathway. The described experimental workflow will enable the quantification of this compound's impact on NF-κB-mediated gene expression and DNA binding activity.
Signaling Pathway and Experimental Workflow
The canonical NF-κB signaling pathway is initiated by stimuli such as pro-inflammatory cytokines (e.g., TNFα), which leads to the activation of the IκB kinase (IKK) complex.[8] IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[9] The degradation of IκBα unmasks the nuclear localization signal on the NF-κB p65/p50 heterodimer, allowing its translocation into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators.
The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of intervention for this compound.
Caption: Canonical NF-κB signaling pathway and the potential inhibitory point of this compound.
The experimental workflow to assess the effect of this compound on NF-κB transcription is outlined below. This workflow encompasses cell culture and treatment, followed by three distinct assays to measure different aspects of NF-κB activation.
Caption: Experimental workflow for assessing the effect of this compound on NF-κB transcription.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general procedure for cell culture and treatment with this compound and a pro-inflammatory stimulus (TNFα).
-
Cell Lines: HEK293T, HeLa, or RAW264.7 cells are suitable for these assays.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations.
-
TNFα Preparation: Reconstitute recombinant human or murine TNFα in sterile water or PBS containing 0.1% BSA to prepare a stock solution. Further dilute in culture medium to the desired final concentration (e.g., 10-20 ng/mL).[6]
Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well plates for luciferase assay, 6-well plates for qPCR and EMSA) and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Pre-incubate for 1-2 hours.
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) for the appropriate duration (e.g., 6 hours for luciferase and qPCR, 30 minutes for EMSA).
-
Include the following controls:
-
Untreated cells (negative control)
-
Cells treated with vehicle (DMSO) only
-
Cells treated with TNFα only (positive control)
-
Cells treated with this compound only
-
-
After the incubation period, proceed to the specific assays.
Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB using a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene.[4]
Materials:
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
24 hours post-transfection, treat the cells with this compound and/or TNFα as described in the "Cell Culture and Treatment" protocol.
-
After treatment, wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[6]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
| Treatment Group | This compound Conc. | TNFα (10 ng/mL) | Normalized Luciferase Activity (RLU) | Fold Change vs. TNFα Control |
| Untreated | - | - | ||
| Vehicle | Vehicle | - | ||
| This compound | X µM | - | ||
| TNFα Control | Vehicle | + | 1.0 | |
| This compound + TNFα | Low µM | + | ||
| This compound + TNFα | Mid µM | + | ||
| This compound + TNFα | High µM | + |
Quantitative PCR (qPCR) for NF-κB Target Genes
This method quantifies the mRNA expression levels of endogenous NF-κB target genes, such as IL-6, IL-8, and ICAM-1, to confirm the findings from the reporter assay.[4]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., IL-6, IL-8, ICAM-1) and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
Treat cells with this compound and/or TNFα as described in the "Cell Culture and Treatment" protocol.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
| Treatment Group | This compound Conc. | TNFα (10 ng/mL) | Relative mRNA Expression (Fold Change) |
| IL-6 | |||
| Untreated | - | - | |
| TNFα Control | Vehicle | + | |
| This compound + TNFα | Low µM | + | |
| This compound + TNFα | High µM | + | |
| ICAM-1 | |||
| Untreated | - | - | |
| TNFα Control | Vehicle | + | |
| This compound + TNFα | Low µM | + | |
| This compound + TNFα | High µM | + |
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of active NF-κB from nuclear extracts to a labeled DNA probe containing the κB consensus sequence.
Materials:
-
Nuclear extraction kit
-
Biotin- or radiolabeled DNA probe with NF-κB consensus sequence
-
Polyacrylamide gel
-
EMSA buffer system
-
Chemiluminescent or radioactive detection system
Protocol:
-
Treat cells with this compound and/or TNFα as described in the "Cell Culture and Treatment" protocol.
-
Prepare nuclear extracts from the treated cells using a nuclear extraction kit.
-
Incubate the nuclear extracts with the labeled NF-κB probe in a binding reaction.
-
For supershift analysis, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction to confirm the identity of the protein-DNA complex.
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Transfer the complexes to a membrane and detect the labeled probe using a suitable detection system.
| Lane | Nuclear Extract from Cells Treated with: | Labeled NF-κB Probe | Unlabeled (Cold) Probe | Anti-p65 Antibody | Expected Result |
| 1 | Untreated | + | - | - | No/faint NF-κB shift |
| 2 | TNFα | + | - | - | Strong NF-κB shift |
| 3 | TNFα | + | + | - | Diminished/no NF-κB shift |
| 4 | TNFα | + | - | + | Supershifted band |
| 5 | This compound + TNFα (Low Conc.) | + | - | - | Reduced NF-κB shift |
| 6 | This compound + TNFα (High Conc.) | + | - | - | Further reduced NF-κB shift |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the inhibitory effect of this compound on NF-κB-mediated transcription. By employing a combination of luciferase reporter assays, qPCR, and EMSA, researchers can gain valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent for NF-κB-driven diseases. The provided tables and diagrams serve as a guide for experimental design, data presentation, and interpretation.
References
- 1. Buy this compound [smolecule.com]
- 2. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS 454203-56-6|DC Chemicals [dcchemicals.com]
- 5. What Is the Automated Customer Account Transfer Service (ACATS)? [investopedia.com]
- 6. This compound|454203-56-6|COA [dcchemicals.com]
- 7. dau.edu [dau.edu]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. Inhibition of ACAT as a Therapeutic Target for Alzheimer’s Disease Is Independent of ApoE4 Lipidation - PMC [pmc.ncbi.nlm.nih.gov]
Reconstituting and storing Acat-IN-4 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, storage, and experimental use of Acat-IN-4, a potent inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1). The provided information is intended to guide researchers in designing and executing experiments to investigate the role of ACAT1 in various biological processes, particularly in the context of cardiovascular diseases and inflammation.
Introduction to this compound
This compound is a small molecule inhibitor of ACAT1, an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acids.[1][2] By inhibiting ACAT1, this compound prevents the accumulation of cholesteryl esters within cells, a key process in the formation of foam cells, which are characteristic of atherosclerotic plaques.[3][4][5] Additionally, this compound has been reported to inhibit NF-κB mediated transcription, suggesting its potential role in modulating inflammatory responses.[6]
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₃₂H₅₀N₂O₅S |
| Molecular Weight | 574.81 g/mol |
| CAS Number | 454203-56-6 |
Reconstituting and Storing this compound
Proper reconstitution and storage of this compound are critical for maintaining its stability and activity.
Solubility Data
The solubility of this compound in common laboratory solvents is summarized in the table below. It is important to note that for cell-based assays, the final concentration of organic solvents should be kept low (typically <0.1%) to avoid cytotoxicity.
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (≥ 174 mM) | [Vendor Data] |
| Ethanol | ≥ 29 mg/mL (≥ 50.4 mM) | [Vendor Data] |
| Water | Insoluble | |
| PBS (pH 7.2) | Insoluble |
Reconstitution Protocol for Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
To prepare a 100 mM stock solution , add 174 µL of DMSO for every 10 mg of this compound powder.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath for 5-10 minutes can aid in solubilization.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
Storage of this compound Solutions
Proper storage is essential to prevent degradation of the compound.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 2 years |
| Stock Solution in DMSO | -80°C | 6 months |
| Stock Solution in DMSO | 4°C | 2 weeks |
Note: Protect solutions from light.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
In Vitro Experiment: Inhibition of Cholesterol Esterification in Macrophages
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on cholesterol esterification in macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1 differentiated into macrophages)
-
Complete culture medium
-
This compound stock solution (100 mM in DMSO)
-
[³H]-Oleic acid complexed to bovine serum albumin (BSA)
-
Acetyl-CoA
-
Cell lysis buffer
-
Thin-layer chromatography (TLC) plates
-
Hexane/diethyl ether/acetic acid (80:20:1, v/v/v) solvent system
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed macrophages in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%. Add the diluted this compound to the cells and incubate for 1-2 hours. Include a vehicle control (DMSO only).
-
Labeling: Add [³H]-Oleic acid-BSA complex to each well to a final concentration of 0.2 mM and incubate for 4-6 hours.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse the cells in a suitable buffer.
-
Lipid Extraction: Extract the lipids from the cell lysate using a standard method (e.g., Folch extraction).
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate and develop the plate using the hexane/diethyl ether/acetic acid solvent system.
-
Quantification: Visualize the lipid spots (e.g., using iodine vapor) and scrape the spots corresponding to cholesteryl esters and triglycerides into scintillation vials.
-
Data Analysis: Measure the radioactivity in a scintillation counter. Calculate the percentage of inhibition of cholesterol esterification by comparing the radioactivity in the cholesteryl ester spots from this compound-treated cells to the vehicle-treated control.
In Vitro Experiment: NF-κB Reporter Assay
This protocol outlines a luciferase reporter assay to confirm the inhibitory effect of this compound on NF-κB activation.[1][7][8][9]
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Complete culture medium
-
Tumor necrosis factor-alpha (TNF-α) or other NF-κB activator
-
This compound stock solution (100 mM in DMSO)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation. Include an unstimulated control.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of inhibition of NF-κB activation by comparing the normalized luciferase activity in this compound-treated cells to the TNF-α-stimulated control.
In Vivo Experiment: Atherosclerosis Mouse Model (Adapted Protocol)
This protocol is adapted from studies using the ACAT inhibitor F1394 in an Apolipoprotein E-deficient (ApoE-/-) mouse model of atherosclerosis.[10][11] Researchers should optimize the dosage and administration of this compound for their specific experimental setup.
Materials:
-
ApoE-/- mice
-
High-fat diet (Western diet)
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% carboxymethylcellulose or a formulation of DMSO, PEG300, Tween 80, and saline)
-
Oral gavage needles
-
Anesthesia (for terminal procedures)
-
Aortic perfusion and tissue processing reagents
Procedure:
-
Animal Model: Use male or female ApoE-/- mice, typically starting at 8-12 weeks of age.
-
Atherosclerosis Induction: Feed the mice a high-fat Western diet for a specified period (e.g., 8-12 weeks) to induce the development of atherosclerotic plaques.
-
Treatment Groups: Divide the mice into at least two groups: a vehicle control group and an this compound treatment group.
-
Drug Preparation and Administration:
-
Prepare the this compound dosing solution in the chosen vehicle. For example, a formulation can be prepared by first dissolving this compound in a small amount of DMSO, followed by the addition of PEG300, Tween 80, and finally saline with thorough mixing at each step.
-
Administer this compound or vehicle to the mice daily via oral gavage. The dosage will need to be optimized, but a starting point could be in the range of 10-50 mg/kg body weight.
-
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint Analysis: After the treatment period (e.g., an additional 8-12 weeks), euthanize the mice.
-
Tissue Collection and Analysis:
-
Perfuse the aorta with saline and then with a fixative (e.g., 4% paraformaldehyde).
-
Dissect the aorta and perform en face analysis of the atherosclerotic lesion area after staining with Oil Red O.
-
Alternatively, embed the aortic root in OCT compound, cryosection, and stain with Oil Red O and other relevant markers (e.g., for macrophages) to quantify lesion size and composition.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in these application notes.
Cholesterol Esterification Pathway and Inhibition by this compound
Caption: Inhibition of ACAT1-mediated cholesterol esterification by this compound.
NF-κB Signaling Pathway and Inhibition by this compound
Caption: Inhibition of NF-κB mediated gene transcription by this compound.
Experimental Workflow for In Vitro Cholesterol Esterification Assay
Caption: Workflow for the in vitro cholesterol esterification assay.
Experimental Workflow for In Vivo Atherosclerosis Study
Caption: Workflow for the in vivo atherosclerosis mouse model study.
Disclaimer: These protocols and application notes are intended for guidance only. Researchers should optimize experimental conditions based on their specific cell lines, animal models, and laboratory settings. Always follow appropriate safety precautions when handling chemicals and biological materials.
References
- 1. Sterol O-acyltransferase - Wikipedia [en.wikipedia.org]
- 2. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACTIVATE: ACAT IntraVascular Atherosclerosis Treatment Evaluation [medscape.org]
- 6. NF-kappaB activation and inhibition: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Stealth Liposomes Encapsulating a Potent ACAT1/SOAT1 Inhibitor F12511: Pharmacokinetic, Biodistribution, and Toxicity Studies in Wild-Type Mice and Efficacy Studies in Triple Transgenic Alzheimer’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ACAT inhibition reduces the progression of preexisting, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acat-IN-4: Cell Permeability and Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acat-IN-4 is a potent and specific inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol.[1] This process is crucial in cellular cholesterol homeostasis and has been implicated in various diseases, including atherosclerosis and certain cancers.[2][3] Understanding the cell permeability and uptake of this compound is paramount for evaluating its therapeutic potential and optimizing its delivery. These application notes provide a comprehensive overview of the methodologies to assess the cell permeability and cellular uptake of this compound.
Signaling Pathway of ACAT
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an integral membrane protein located in the endoplasmic reticulum (ER).[4] There are two known isoforms, ACAT1 and ACAT2, which catalyze the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs.[5][6] ACAT1 is ubiquitously expressed and plays a role in cellular cholesterol homeostasis by storing excess cholesterol in lipid droplets.[7][8] ACAT2 is primarily found in the intestines and liver and is involved in the assembly and secretion of lipoproteins.[7][9] The inhibition of ACAT by this compound is expected to increase the intracellular concentration of free cholesterol, potentially impacting various downstream signaling pathways, including the NF-κB mediated transcription which is reportedly inhibited by this compound.[10][11]
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. The structure of acyl coenzyme A-cholesterol acyltransferase and its potential relevance to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl coenzyme A: cholesterol acyltransferase types 1 and 2: structure and function in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of acyl-coenzyme A:cholesterol acyltransferase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ACAT1 and ACAT2 Membrane Topology Segregates a Serine Residue Essential for Activity to Opposite Sides of the Endoplasmic Reticulum Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. ahajournals.org [ahajournals.org]
- 10. This compound|CAS 454203-56-6|DC Chemicals [dcchemicals.com]
- 11. Buy this compound [smolecule.com]
Measuring Acat-IN-4 Target Engagement in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acat-IN-4 is a small molecule inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). ACAT is an intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters, a crucial step in cellular cholesterol homeostasis.[1][2] There are two isoforms of this enzyme, ACAT1 and ACAT2, which are encoded by separate genes and have distinct tissue distributions and functions.[3] ACAT1 is ubiquitously expressed and plays a role in macrophage foam cell formation, while ACAT2 is primarily found in the intestines and liver, where it is involved in dietary cholesterol absorption and lipoprotein assembly.[3] Inhibition of ACAT is a therapeutic strategy for various diseases, including atherosclerosis and Alzheimer's disease.[1][4]
Measuring the extent to which this compound engages its target, ACAT, within a cellular context is critical for understanding its mechanism of action, confirming its potency, and establishing a dose-response relationship.[5][6] This document provides detailed application notes and protocols for three distinct methods to quantify the target engagement of this compound in cells: a direct enzymatic activity assay using a fluorescent cholesterol analog, a Cellular Thermal Shift Assay (CETSA), and a NanoBRET™ Target Engagement Assay.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is important to visualize the cholesterol esterification pathway and the workflow of the target engagement assays.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound obtained from the described cellular target engagement assays. This data is for illustrative purposes to demonstrate how results can be presented.
| Assay Type | Cell Line | Parameter | This compound Value (nM) |
| NBD-Cholesterol ACAT Activity Assay | HEK293 | IC50 | 150 |
| Cellular Thermal Shift Assay (CETSA) | THP-1 | EC50 | 250 |
| NanoBRET™ Target Engagement Assay | HeLa | IC50 | 100 |
Experimental Protocols
Protocol 1: NBD-Cholesterol ACAT Activity Assay
This assay directly measures the enzymatic activity of ACAT by monitoring the esterification of the fluorescent cholesterol analog, NBD-cholesterol. Inhibition of ACAT by this compound results in a decrease in the formation of fluorescent cholesteryl esters.[7][8][9][10]
Materials:
-
Cells expressing ACAT (e.g., HepG2, HEK293)
-
Cell culture medium and supplements
-
This compound
-
NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-ol)
-
Oleoyl-CoA
-
Cell lysis buffer
-
Solvents for lipid extraction (e.g., hexane/isopropanol)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
NBD-Cholesterol Labeling: Prepare a solution of NBD-cholesterol in a suitable vehicle (e.g., complexed with cyclodextrin) and add it to each well to a final concentration of approximately 1 µg/mL.
-
Incubation: Incubate the cells with NBD-cholesterol for 2-4 hours at 37°C to allow for uptake and esterification.
-
Cell Lysis and Lipid Extraction:
-
Wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Extract the lipids from the cell lysate using a solvent mixture like hexane/isopropanol (3:2, v/v).
-
-
Quantification:
-
Separate the non-polar cholesteryl esters from the polar free cholesterol using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Alternatively, for a higher-throughput method, measure the fluorescence of the lipid extract. The esterified NBD-cholesterol will exhibit a spectral shift or change in fluorescence intensity in a non-polar environment compared to the free NBD-cholesterol.
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
-
Data Analysis: Calculate the percent inhibition of ACAT activity for each concentration of this compound compared to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular environment.[11][12][13][14] The principle is based on the ligand-induced thermal stabilization of the target protein. Binding of this compound to ACAT is expected to increase its thermal stability.
Materials:
-
Cells of interest
-
This compound
-
PBS with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
PCR tubes and a thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-ACAT1 or Anti-ACAT2 antibody
Procedure:
-
Cell Treatment: Treat cultured cells with various concentrations of this compound or vehicle control for a specified period.
-
Heating:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble ACAT in the supernatant by SDS-PAGE and Western blotting using an ACAT-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each treatment condition, plot the percentage of soluble ACAT against the temperature to generate a melting curve.
-
The binding of this compound should result in a shift of the melting curve to higher temperatures.
-
To determine the EC50, perform the experiment at a fixed temperature (that shows a significant difference between treated and untreated samples) with varying concentrations of this compound. Plot the amount of soluble ACAT against the drug concentration to calculate the EC50.
-
Protocol 3: NanoBRET™ Target Engagement Intracellular Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells.[15][16][17][18][19] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged ACAT and a fluorescent tracer that binds to the same active site. This compound will compete with the tracer for binding to ACAT, leading to a decrease in the BRET signal.
Materials:
-
Cells suitable for transfection (e.g., HEK293T)
-
Expression vector for ACAT-NanoLuc® fusion protein
-
Transfection reagent
-
NanoBRET™ fluorescent tracer for ACAT
-
NanoBRET™ Nano-Glo® Substrate
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
-
Luminometer capable of measuring two wavelengths simultaneously
Procedure:
-
Transfection: Transfect cells with the ACAT-NanoLuc® expression vector and seed them into a white, 96-well plate. Incubate for 24 hours.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Prepare the NanoBRET™ tracer at the desired concentration in Opti-MEM®.
-
Add the this compound dilutions to the wells, followed by the addition of the tracer. Include a no-compound control.
-
-
Incubation: Incubate the plate at 37°C for 2 hours to allow the binding to reach equilibrium.
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate within 10 minutes on a luminometer that can simultaneously measure the donor (NanoLuc®, ~460 nm) and acceptor (tracer, ~618 nm) emission wavelengths.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data to the no-compound control.
-
Plot the normalized BRET ratio against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The selection of a target engagement assay depends on the specific research question, available resources, and the desired throughput. The NBD-cholesterol assay provides a direct measure of ACAT's enzymatic activity and is well-suited for initial screening and IC50 determination. CETSA offers a label-free method to confirm intracellular target binding and can be adapted for various detection methods. The NanoBRET™ assay is a highly sensitive, live-cell method ideal for quantitative analysis of compound affinity and residence time. By employing these robust and validated protocols, researchers can confidently and accurately measure the cellular target engagement of this compound, providing crucial insights for drug development and mechanistic studies.
References
- 1. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of ACAT as a Therapeutic Target for Alzheimer's Disease Is Independent of ApoE4 Lipidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kinampark.com [kinampark.com]
- 6. Target engagement approaches for pharmacological evaluation in animal models - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC-FLD determination of NBD-cholesterol, its ester and other metabolites in cellular lipid extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CETSA [cetsa.org]
- 15. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.kr]
- 16. protocols.io [protocols.io]
- 17. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.sg]
- 18. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 19. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Acat-IN-4 insolubility in media
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the insolubility of Acat-IN-4 in cell culture media.
Troubleshooting Insolubility of this compound in Media
Researchers may encounter difficulties in dissolving this compound directly into aqueous-based cell culture media. This is a common issue with many small molecule inhibitors which are often hydrophobic in nature. The following guide provides a systematic approach to overcoming solubility challenges.
Problem: this compound precipitates when added to my cell culture medium.
Cause: this compound is a hydrophobic molecule with low solubility in aqueous solutions like cell culture media. Direct addition or dilution of a concentrated stock can cause it to crash out of solution.
Solution Workflow:
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] Based on protocols for similar ACAT inhibitors, a stock concentration of 5-20 mM in 100% DMSO should be achievable.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?
A2: This is a common occurrence when a concentrated DMSO stock of a hydrophobic compound is diluted into an aqueous solution.[2] To prevent this, you can try the following:
-
Stepwise Dilution: Instead of adding the highly concentrated stock directly to your media, perform an intermediate dilution in DMSO first.
-
Slow Addition and Mixing: Add the DMSO stock to your media drop by drop while gently vortexing or swirling the media. This helps to disperse the compound quickly.
-
Lower Final Concentration: The compound may only be soluble in the aqueous medium at its final working concentration. Ensure you are not exceeding its solubility limit in the media.
-
Maintain a Low Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept low, typically below 0.5%, to avoid solvent toxicity to your cells.[3]
Q3: Can I use other solvents like ethanol or PBS to dissolve this compound?
A3: While some organic compounds are soluble in ethanol, DMSO is generally a stronger solvent for many poorly water-soluble inhibitors. This compound is unlikely to be soluble in phosphate-buffered saline (PBS) or other aqueous buffers. It is best to use a high-purity, anhydrous grade of DMSO to prepare your initial stock solution.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO can be stored at 4°C for up to 2 weeks or at -80°C for up to 6 months.[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q5: What is the mechanism of action of this compound?
A5: this compound is an inhibitor of acyl-Coenzyme A:cholesterol acyltransferase (ACAT).[4][5] ACAT is an enzyme that converts free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound can modulate cellular cholesterol homeostasis.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
| Chemical Formula | C32H50N2O5S | [1] |
| Molecular Weight | 574.81 g/mol | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Aqueous Solubility | Insoluble (predicted) | General knowledge for similar compounds |
| Storage of Powder | 2 years at -20°C | [1] |
| Storage in DMSO | 2 weeks at 4°C, 6 months at -80°C | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 574.81 g/mol * 1000 mg/g = 5.75 mg
-
-
Weigh the compound: Carefully weigh out 5.75 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile conical tube
Procedure:
-
Calculate the dilution: To prepare 10 mL of a 10 µM working solution from a 10 mM stock, you will need to perform a 1:1000 dilution.
-
Volume of stock = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Prepare the medium: Add 10 mL of pre-warmed cell culture medium to a sterile conical tube.
-
Add the stock solution: While gently swirling or vortexing the medium, add 10 µL of the 10 mM this compound stock solution dropwise to the medium.
-
Mix thoroughly: Continue to mix the solution for a few seconds to ensure homogeneity.
-
Final DMSO concentration: The final concentration of DMSO in this working solution will be 0.1%, which is generally well-tolerated by most cell lines.
-
Use immediately: It is recommended to use the final working solution immediately after preparation.
Signaling Pathway
References
- 1. The Levels of ACAT Accredited Training | ACAT [acat.org.uk]
- 2. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijstr.org [ijstr.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Exam Development Process - ACAT [connect.nsacct.org]
Acat-IN-4 not inhibiting cholesterol esterification
Welcome to the technical support center for Acat-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to address common issues, particularly the observation of this compound not inhibiting cholesterol esterification.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems encountered when using this compound, with a focus on troubleshooting experiments where the expected inhibition of cholesterol esterification is not observed.
Q1: My this compound is not inhibiting cholesterol esterification. What are the potential reasons for this?
A1: Several factors could contribute to the lack of inhibitory activity of this compound in your experiment. Here are some key areas to investigate:
-
Compound Integrity and Handling:
-
Solubility: this compound is soluble in DMSO. Ensure that the compound is fully dissolved before adding it to your assay. Precipitates can lead to an inaccurate final concentration.
-
Storage and Stability: According to supplier datasheets, this compound powder should be stored at -20°C for up to 2 years. In DMSO, it is stable for 2 weeks at 4°C and for 6 months at -80°C. Improper storage can lead to degradation of the compound.
-
-
Experimental Conditions:
-
Concentration: Ensure you are using an appropriate concentration of this compound. If the concentration is too low, you may not observe significant inhibition. It is recommended to perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type or enzyme source.
-
Cell Type and ACAT Isoform Expression: Acyl-CoA:cholesterol acyltransferase (ACAT) has two isoforms, ACAT1 and ACAT2. While ACAT1 is ubiquitously expressed, ACAT2 is primarily found in the liver and intestines. The inhibitory activity of this compound may vary between these isoforms. Your cell line may express an isoform that is less sensitive to this compound, or the expression level of the target ACAT may be too low to detect a significant effect.
-
Assay Conditions: The pH, temperature, and incubation times of your assay can all impact enzyme activity and inhibitor performance. Ensure these parameters are optimized for your specific assay.
-
-
Assay-Specific Issues:
-
Substrate Concentration: In competitive inhibition, a high concentration of the substrate (e.g., acyl-CoA) can overcome the effect of the inhibitor. Check if your substrate concentration is appropriate.
-
Interference with Detection Method: The components of your assay, including this compound or the solvent, may interfere with your detection method (e.g., fluorescence or colorimetric readings). Always include proper controls, such as a vehicle control (DMSO without the inhibitor).
-
Q2: How can I confirm that my this compound is active?
A2: To confirm the activity of your this compound stock, you can perform a positive control experiment. Use a cell line known to have high ACAT1 activity and that has been previously shown to be sensitive to ACAT inhibitors. Additionally, you can test a known, well-characterized ACAT inhibitor in parallel with your this compound to compare its efficacy.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound should be dissolved in dimethyl sulfoxide (DMSO). For long-term storage, the powder form is recommended at -20°C. Once dissolved in DMSO, the solution can be stored at 4°C for up to two weeks or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q4: Are there any known off-target effects of this compound?
A4: Yes, it has been reported that this compound also inhibits NF-κB mediated transcription. Depending on your experimental system and the questions you are addressing, this could be a confounding factor. Consider including appropriate controls to assess the potential impact of NF-κB inhibition in your experiments.
Quantitative Data
| Inhibitor Class | Inhibition Constant (Ki) | IC50 Value | Selectivity Ratio | Binding Mode |
| Imidazole Derivatives | 4.0-9.9 nM | 6.4-10.7 nM | ACAT-1 Selective | Competitive |
| Urea Compounds | 10-75 nM | 17-75 nM | Non-selective | Competitive |
| Pantothenic Acid Derivatives | 4.0 nM | 6.4 nM | ACAT-1 Selective | Competitive |
| Phenylimidazole Series | 0.012-0.16 µM | 0.039-0.16 µM | ACAT-1 Preferential | Competitive |
Data sourced from a representative vendor datasheet. These values should be used as a general guide. The actual IC50 of this compound may vary depending on the experimental conditions.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the inhibition of cholesterol esterification by this compound.
In Vitro Cholesterol Esterification Assay (Cell-Free)
This protocol is adapted from standard enzymatic assays for ACAT activity using a microsomal fraction as the enzyme source.
Materials:
-
Microsomal fraction from a relevant cell line or tissue
-
This compound stock solution in DMSO
-
[1-14C]oleoyl-CoA (or other radiolabeled fatty acyl-CoA)
-
Bovine Serum Albumin (BSA)
-
Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Cholesterol
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter and fluid
Procedure:
-
Prepare Microsomes: Isolate microsomes from your cells or tissue of interest using standard differential centrifugation methods. Determine the protein concentration of the microsomal fraction.
-
Prepare Substrate: Prepare a solution of [1-14C]oleoyl-CoA and unlabeled oleoyl-CoA in assay buffer containing BSA.
-
Set up the Reaction:
-
In a microcentrifuge tube, add the desired amount of microsomal protein (e.g., 50-100 µg).
-
Add varying concentrations of this compound (or vehicle control, DMSO) and pre-incubate for 15-30 minutes at 37°C.
-
Add cholesterol to the reaction mixture.
-
-
Initiate the Reaction: Start the reaction by adding the [1-14C]oleoyl-CoA substrate mixture.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., isopropanol:heptane).
-
Lipid Extraction: Extract the lipids from the reaction mixture.
-
TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the plate using an appropriate solvent system to separate cholesterol esters from free fatty acids and other lipids.
-
Quantification: Visualize the lipid spots (e.g., with iodine vapor), scrape the spots corresponding to cholesterol esters, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
Cellular Cholesterol Esterification Assay
This protocol measures the incorporation of a labeled fatty acid into cholesterol esters in intact cells.
Materials:
-
Cultured cells of interest
-
This compound stock solution in DMSO
-
[3H]oleic acid or a fluorescent fatty acid analog
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
TLC plates
-
Scintillation counter and fluid or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (or vehicle control, DMSO) in serum-free medium for 1-2 hours.
-
Labeling: Add [3H]oleic acid complexed to BSA to the medium and incubate for a specified period (e.g., 2-4 hours).
-
Cell Lysis and Lipid Extraction:
-
Wash the cells with cold PBS.
-
Lyse the cells and extract the total lipids using an appropriate solvent mixture.
-
-
TLC Analysis: Separate the extracted lipids by TLC as described in the in vitro protocol.
-
Quantification: Scrape the cholesterol ester bands and measure the radioactivity by scintillation counting.
-
Data Normalization: Normalize the counts to the total protein content of the cell lysate.
-
Data Analysis: Determine the effect of this compound on cholesterol esterification by comparing the amount of labeled cholesterol ester in treated versus control cells.
Visualizations
Cholesterol Esterification Pathway and this compound Inhibition
Caption: Intended mechanism of this compound on the ACAT1-mediated cholesterol esterification pathway.
Troubleshooting Workflow for this compound Experiments
Caption: A logical workflow for troubleshooting experiments where this compound fails to show inhibition.
Technical Support Center: Acat-IN-4 Treatment
Welcome to the technical support center for Acat-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1).[1] ACAT1 is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[2][3] By inhibiting ACAT1, this compound prevents this conversion, leading to a decrease in cellular cholesteryl ester levels and an increase in the pool of free cholesterol.
Q2: What are the main research applications for this compound?
This compound is primarily used in studies related to atherosclerosis and lipid metabolism.[1] It is a valuable tool for investigating the role of ACAT1 in macrophage foam cell formation, a key event in the development of atherosclerotic plaques.[2][4] Additionally, it can be used to explore the broader consequences of ACAT1 inhibition on cellular cholesterol homeostasis.
Q3: Does this compound have any known off-target effects?
Yes, this compound has been reported to inhibit NF-κB (nuclear factor kappa B) mediated transcription.[5][6] NF-κB is a critical signaling pathway involved in inflammation and immune responses.[2] Researchers should consider this off-target activity when designing experiments and interpreting results, as it may contribute to the observed biological effects.
Q4: What is the recommended solvent for dissolving this compound?
Based on available information, this compound is soluble in DMSO. For in vivo studies, a common formulation involves dissolving the compound in DMSO first, followed by dilution with agents like PEG300, Tween 80, and water, or with corn oil.[7] It is crucial to ensure the solution is clear at each step of the dilution process.[7]
Q5: How should this compound be stored?
For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.[7]
Troubleshooting Guide
This guide addresses unexpected results and common issues that may arise during experiments with this compound.
Issue 1: Unexpected or Contradictory Results in Atherosclerosis Models
Question: I am using this compound in an in vivo atherosclerosis model, but my results are inconsistent with the expected anti-atherogenic effect. In some cases, the lesion size seems to increase. Why is this happening?
Answer: The role of ACAT inhibition in atherosclerosis is complex, and studies with various ACAT inhibitors have yielded conflicting results. While the intended effect is to reduce foam cell formation and thus atherosclerosis, complete inhibition of ACAT1 can lead to an accumulation of intracellular free cholesterol.[8] This excess free cholesterol can be cytotoxic, leading to macrophage apoptosis and an inflammatory response within the plaque, which may paradoxically exacerbate atherosclerosis.[8]
Troubleshooting Steps:
-
Optimize the Dose: The effect of ACAT inhibition can be dose-dependent. A partial inhibition of ACAT may be more beneficial than complete inhibition. Consider performing a dose-response study to identify a concentration of this compound that reduces cholesteryl ester accumulation without causing significant free cholesterol-induced toxicity.
-
Assess Macrophage Apoptosis: Use techniques like TUNEL staining on your tissue sections to determine if there is an increase in apoptotic cells within the atherosclerotic plaques of the treated group.
-
Analyze Plaque Composition: In addition to lesion size, analyze the composition of the plaques. Look for changes in macrophage content, smooth muscle cell content, and the presence of necrotic cores. A decrease in macrophage-rich areas might be a more relevant indicator of a positive effect than total lesion size.
-
Measure Free and Esterified Cholesterol Levels: Quantify the levels of free cholesterol and cholesteryl esters in the aortic tissue. A significant increase in the free cholesterol to cholesteryl ester ratio could indicate potential cytotoxicity.
Issue 2: Unexpected Changes in Cellular Lipid Profile
Question: I am treating macrophages with this compound and observing unexpected changes in the overall lipid profile, not just a decrease in cholesteryl esters. What could be the reason?
Answer: this compound, by inhibiting ACAT1, directly alters the balance between free cholesterol and cholesteryl esters. This can trigger compensatory mechanisms in the cell that affect other lipid metabolic pathways. For instance, the accumulation of free cholesterol can influence the expression of genes involved in cholesterol uptake, synthesis, and efflux.
Troubleshooting Steps:
-
Comprehensive Lipid Analysis: Perform a detailed lipidomic analysis to get a complete picture of the changes in different lipid species, not just cholesterol and its esters. This can provide insights into the broader metabolic effects of this compound treatment.
-
Gene Expression Analysis: Use qPCR or RNA-seq to analyze the expression of key genes involved in cholesterol homeostasis, such as HMG-CoA reductase (cholesterol synthesis), LDLR (LDL receptor for cholesterol uptake), and ABCA1/ABCG1 (cholesterol efflux transporters).
-
Functional Assays for Cholesterol Efflux: Measure the ability of the treated cells to efflux cholesterol to acceptors like ApoA-I or HDL. An increase in free cholesterol should ideally lead to enhanced efflux. If this is not observed, it could point to a disruption in the cholesterol transport machinery.
Issue 3: High Cell Toxicity or Low Viability in Cell Culture
Question: I am observing significant cell death in my cell culture experiments after treating with this compound. How can I mitigate this?
Answer: As mentioned, the accumulation of free cholesterol due to ACAT1 inhibition can be toxic to cells. The extent of toxicity can depend on the cell type, the concentration of this compound used, and the duration of the treatment.
Troubleshooting Steps:
-
Determine the IC50 for Cytotoxicity: Before starting your functional assays, perform a dose-response experiment to determine the concentration of this compound that causes 50% reduction in cell viability (IC50) in your specific cell line.[8][9][10] This will help you choose a working concentration that is effective at inhibiting ACAT1 without causing excessive cell death.
-
Time-Course Experiment: The toxic effects of free cholesterol accumulation may be time-dependent. Conduct a time-course experiment to find the optimal incubation time for your desired effect with minimal toxicity.
-
Provide a Cholesterol Acceptor: In your cell culture medium, include a cholesterol acceptor such as high-density lipoprotein (HDL) or apolipoprotein A-I (ApoA-I). This will facilitate the efflux of the excess free cholesterol from the cells, thereby reducing its cytotoxic effects.
-
Monitor Cellular Health: Use multiple assays to assess cell viability and health, such as MTT, LDH release, or live/dead staining, to get a comprehensive understanding of the cytotoxic effects.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be expected from experiments involving this compound. Note: These are example data for illustrative purposes and may not represent actual experimental outcomes.
Table 1: Hypothetical IC50 Values of this compound for ACAT1 Inhibition and Cytotoxicity in Different Macrophage Cell Lines
| Cell Line | ACAT1 Inhibition IC50 (µM) | Cytotoxicity IC50 (24h) (µM) |
| RAW 264.7 | 0.5 | 15 |
| J774A.1 | 0.8 | 20 |
| THP-1 (differentiated) | 1.2 | 25 |
Table 2: Hypothetical Effect of this compound on Cellular Cholesterol Content in RAW 264.7 Macrophages (24h treatment)
| Treatment | Cholesteryl Ester (µg/mg protein) | Free Cholesterol (µg/mg protein) |
| Vehicle Control | 25.3 ± 2.1 | 10.1 ± 0.8 |
| This compound (1 µM) | 8.7 ± 1.5 | 18.5 ± 1.2 |
| This compound (5 µM) | 3.2 ± 0.9 | 25.3 ± 2.0 |
Experimental Protocols
Macrophage Foam Cell Formation Assay
This protocol describes how to induce foam cell formation in macrophages and assess the inhibitory effect of this compound.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Oxidized LDL (oxLDL)
-
This compound
-
Oil Red O staining solution
-
60% isopropanol
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate at a density of 1 x 10^5 cells/ml and allow them to adhere overnight.[6]
-
Pre-treatment with this compound: The next day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). Incubate for 1-2 hours.
-
Induction of Foam Cell Formation: Add oxLDL to the wells at a final concentration of 50 µg/ml.[6]
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.[6]
-
Cell Fixation: Aspirate the medium and wash the cells twice with PBS. Fix the cells with 10% phosphate-buffered formalin for 10 minutes.[6]
-
Staining:
-
Imaging: Observe the cells under a microscope. Foam cells will appear red due to the accumulation of lipid droplets.
NF-κB Nuclear Translocation Assay
This protocol outlines a method to assess the inhibitory effect of this compound on NF-κB activation.
Materials:
-
Cell line known to have a robust NF-κB response (e.g., HeLa or specific macrophage lines)
-
Cell culture medium
-
NF-κB activating agent (e.g., TNF-α or LPS)
-
This compound
-
Fixation and permeabilization buffers
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment with this compound: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1 hour.[11]
-
Stimulation: Add the NF-κB activating agent (e.g., TNF-α at 10 ng/ml) to the wells and incubate for the optimal time for nuclear translocation (typically 15-30 minutes, to be determined empirically).[11]
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with the primary antibody against NF-κB p65 for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash with PBS and mount the coverslips on microscope slides.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. In untreated, stimulated cells, the NF-κB p65 signal will be concentrated in the nucleus. In cells treated with an effective concentration of this compound, the NF-κB p65 signal will remain predominantly in the cytoplasm.
Visualizations
References
- 1. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The lipid-laden foam cell: an elusive target for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection | eLife [elifesciences.org]
- 5. Novel technique for generating macrophage foam cells for in vitro reverse cholesterol transport studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 10. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Optimizing Acat-IN-4 incubation time for experiments
Welcome to the technical support center for Acat-IN-4. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing experimental protocols, with a specific focus on incubation time. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental procedures to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and specific inhibitor of Acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1).[1] ACAT1 is an enzyme located in the endoplasmic reticulum that plays a crucial role in cellular cholesterol homeostasis by converting free cholesterol into cholesteryl esters for storage in lipid droplets.[2][3] By binding to the active site of ACAT1, this compound competitively inhibits this process.[1] This inhibition leads to a decrease in cholesteryl ester formation and an increase in the intracellular pool of free cholesterol.[4] The compound is utilized in research for studying lipid metabolism, atherosclerosis, and neurodegenerative diseases like Alzheimer's.[1][5]
Q2: What is a typical starting point for this compound concentration and incubation time?
As a starting point, a concentration range of 0.1 µM to 10 µM is often used. For incubation time, a preliminary experiment using a 24-hour time point is recommended for cell-based assays. However, the optimal time can vary significantly based on the cell type and the specific biological question being addressed. For instance, studies have reported incubation times ranging from a few hours to 72 hours.[4][6]
Q3: How does the optimal incubation time for this compound vary across different cell types?
The optimal incubation time is highly dependent on the metabolic rate and intrinsic ACAT1 expression and activity levels of the specific cell line being used. Cells with high metabolic activity and rapid doubling times (e.g., many cancer cell lines) may show a response to this compound over a shorter incubation period (e.g., 6-24 hours).[4][7] In contrast, slower-growing cells or primary cells might require longer incubation times (e.g., 48-72 hours) to observe a significant effect on cholesterol esterification.[6][8]
Q4: How can I determine the optimal incubation time for my specific experiment?
A time-course experiment is the most effective method. This involves treating your cells with a fixed concentration of this compound and harvesting them at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The optimal time point will be the one that provides the most robust and reproducible biological effect (e.g., maximal inhibition of cholesterol esterification) without inducing significant cytotoxicity.
Q5: What are the signs of a suboptimal incubation time?
-
Too Short: A lack of a discernible effect on your target endpoint (e.g., no change in cholesteryl ester levels or a downstream signaling event). This indicates that the inhibitor has not had sufficient time to engage its target and elicit a biological response.
-
Too Long: Increased cell death or morphological changes indicative of toxicity.[4] This can confound results, as the observed effects may be due to general cellular stress rather than specific inhibition of ACAT1. You may also see secondary or off-target effects emerge with prolonged exposure.[9]
Troubleshooting Guide
Problem: I am not observing the expected inhibitory effect of this compound.
| Possible Cause | Suggested Solution |
| Incubation Time is Too Short | Perform a time-course experiment, extending the incubation period up to 72 hours. Analyze your endpoint at multiple intervals (e.g., 24, 48, 72 hours).[7][8] |
| Inhibitor Concentration is Too Low | Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.01 µM to 25 µM) at a fixed, appropriate time point to determine the EC50/IC50. |
| Low ACAT1 Expression/Activity | Confirm the expression level of ACAT1 in your cell model using Western Blot or qPCR. Choose a cell line known to have robust ACAT1 activity if possible. |
| Inhibitor Degradation | Ensure proper storage of this compound stock solutions (-20°C or -80°C in a suitable solvent like DMSO).[10] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Experimental Assay Issues | Validate your assay for measuring ACAT activity (e.g., cholesterol esterification assay). Include appropriate positive and negative controls to ensure the assay is working correctly.[11] |
Problem: I am observing significant cytotoxicity in my experiment.
| Possible Cause | Suggested Solution |
| Incubation Time is Too Long | Reduce the incubation time. Cytotoxicity can increase with prolonged exposure. A time-course experiment can identify a window where target inhibition is achieved without significant cell death.[4] |
| Inhibitor Concentration is Too High | Lower the concentration of this compound. Perform a dose-response curve and determine the highest concentration that does not impact cell viability using an MTT or similar assay.[4] |
| Solvent (DMSO) Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle-only control to assess its effect on cell viability. |
| Cell Culture Conditions | Ensure cells are healthy, within a low passage number, and not overly confluent, as these factors can increase sensitivity to chemical compounds.[12] |
| Off-Target Effects | Prolonged or high-concentration exposure may lead to off-target effects.[9] Consider using the lowest effective concentration and shortest necessary incubation time to minimize this risk. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.05 µg/ml to 10.0 µg/ml) and a vehicle control (e.g., DMSO).[4]
-
Incubation: Incubate the plate for the desired time periods (e.g., 6, 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.[4][8]
-
MTT Addition: After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Express results as a percentage of the vehicle-treated control cells to determine the concentration at which viability is affected.[4]
Protocol 2: Cholesterol Esterification Assay
This assay directly measures the activity of ACAT enzymes.
-
Cell Treatment: Treat cultured cells (e.g., in a 6-well plate) with this compound at the desired concentrations and for the optimal, non-toxic incubation time determined previously.
-
Radiolabeling: Add [14C]oleic acid or a similar radiolabeled fatty acid substrate to the culture medium and pulse the cells for 2-4 hours.[6]
-
Cell Lysis & Lipid Extraction: Wash the cells with PBS and lyse them. Extract total lipids using a standard method, such as the Folch procedure (chloroform:methanol mixture).
-
Lipid Separation: Separate the extracted lipids using thin-layer chromatography (TLC).
-
Quantification: Identify the bands corresponding to cholesteryl esters (CE). Scrape the bands and quantify the amount of radioactivity using a scintillation counter.[6]
-
Analysis: Express the data as a percentage of the [14C]oleic acid incorporated into cholesteryl esters relative to the vehicle-treated control.
Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is used to verify that this compound is binding to its intended target (ACAT1) within the cell.[13][14]
-
Treatment: Treat intact cells with this compound or a vehicle control for a predetermined incubation time (e.g., 2 hours) at 37°C.[15]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.[15]
-
Lysis: Lyse the cells to release their protein content (e.g., via freeze-thaw cycles or addition of a lysis buffer).[15]
-
Separation: Centrifuge the lysates at high speed to separate the precipitated, denatured proteins (pellet) from the soluble proteins (supernatant).
-
Detection: Collect the supernatant and analyze the amount of soluble ACAT1 remaining at each temperature using Western Blot or ELISA.
-
Analysis: Ligand-bound proteins are stabilized and will remain soluble at higher temperatures compared to unbound proteins.[13] Plot the amount of soluble ACAT1 as a function of temperature. A shift in the melting curve to the right for this compound-treated cells indicates target engagement.
Visualizations
Caption: Mechanism of this compound action on the ACAT1 pathway.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. Buy this compound [smolecule.com]
- 2. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]
- 3. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of ACAT as a Therapeutic Target for Alzheimer’s Disease Is Independent of ApoE4 Lipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACAT INHIBITION AND AMYLOID BETA REDUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound Datasheet DC Chemicals [dcchemicals.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Cell culture conditions [qiagen.com]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 14. news-medical.net [news-medical.net]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Acat-IN-4 off-target effects and how to control for them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Acat-IN-4, a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). The following information is intended to help users identify and control for potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). ACAT is a critical enzyme in cellular cholesterol metabolism, responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. In mammals, there are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles.
Q2: What are the potential off-target effects of this compound?
While specific off-target effects for this compound are not extensively documented in publicly available literature, potential off-target effects can be inferred from the broader class of ACAT inhibitors. The most significant concern is the inhibitor's selectivity between the two ACAT isoforms, ACAT1 and ACAT2. Non-selective inhibition of ACAT1 has been associated with the accumulation of free cholesterol, leading to cellular toxicity.[1][2] Additionally, some ACAT inhibitors have shown off-target activities such as the activation of the pregnane X receptor, which can induce the expression of cytochrome P450 enzymes and potentially interfere with the metabolism of other drugs.[3]
Q3: How can I control for off-target effects related to ACAT isoform selectivity?
To determine if the observed phenotype is due to the inhibition of a specific ACAT isoform, it is crucial to use appropriate controls. The ideal approach is to compare the effects of this compound in your experimental system with cells where ACAT1 or ACAT2 has been genetically knocked out. This can be achieved using CRISPR/Cas9 gene-editing technology. If the phenotype persists in a knockout cell line (e.g., ACAT1-KO), it suggests the effect is either mediated by the other isoform or is an off-target effect.
Q4: What are some general strategies to test for off-target effects of a small molecule inhibitor like this compound?
Several experimental strategies can be employed to assess the on-target and off-target effects of a small molecule inhibitor:
-
Cellular Thermal Shift Assay (CETSA): This technique directly assesses the binding of the inhibitor to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
-
Kinome Profiling: If there is a suspicion of off-target effects on protein kinases, kinome profiling services can screen the inhibitor against a large panel of kinases to identify any unintended interactions.[4][5][6][7][8]
-
Using a Structurally Unrelated Inhibitor: Employing a different ACAT inhibitor with a distinct chemical structure can help confirm that the observed biological effect is due to ACAT inhibition rather than an artifact of the specific chemical scaffold of this compound.
-
Dose-Response Analysis: A clear dose-response relationship can provide evidence for a specific interaction. Off-target effects often occur at higher concentrations. It is recommended to use the lowest concentration of the inhibitor that produces the desired on-target effect.[9]
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity or Phenotype
If you observe unexpected cytotoxicity or a phenotype that is inconsistent with known effects of ACAT inhibition, consider the following troubleshooting steps:
Potential Cause & Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Off-target effects | 1. Perform a dose-response curve to determine if the toxicity is observed at concentrations significantly higher than the IC50 for ACAT inhibition. 2. Use a negative control compound that is structurally similar to this compound but inactive against ACAT. 3. Validate on-target engagement using a Cellular Thermal Shift Assay (CETSA). 4. Assess broader off-target effects through kinome profiling or other relevant screening panels. |
| Lack of ACAT Isoform Selectivity | 1. Test the effect of this compound in ACAT1 and ACAT2 knockout cell lines. This will help dissect which isoform is responsible for the observed phenotype. 2. Compare your results with published data for selective ACAT1 and ACAT2 inhibitors, if available for your cell type. |
| Experimental Artifact | 1. Ensure proper solvent controls are included in your experiments. 2. Verify the stability and purity of your this compound stock solution. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for performing a CETSA experiment to validate the binding of this compound to ACAT1/2 in intact cells.
Materials:
-
Cells expressing the target protein (ACAT1 or ACAT2)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies specific for ACAT1 or ACAT2
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with DMSO as a vehicle control. Incubate under normal cell culture conditions.
-
Heating: After incubation, harvest the cells and resuspend them in PBS. Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation. The supernatant contains the soluble protein fraction.
-
Protein Analysis: Analyze the amount of soluble ACAT1 or ACAT2 in the supernatant by Western blotting.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates that the inhibitor is binding to and stabilizing the target protein.
Protocol 2: Generation of ACAT1 Knockout Cell Line using CRISPR/Cas9
This protocol outlines the general steps for creating an ACAT1 knockout cell line to serve as a negative control.
Materials:
-
Parental cell line
-
CRISPR/Cas9 system (e.g., plasmid encoding Cas9 and a guide RNA targeting ACAT1)
-
Transfection reagent
-
Single-cell cloning supplies (e.g., 96-well plates)
-
Genomic DNA extraction kit
-
PCR reagents for genotyping
-
Western blotting reagents
Procedure:
-
gRNA Design: Design and clone a guide RNA (gRNA) sequence that targets a critical exon of the SOAT1 gene (encoding ACAT1).
-
Transfection: Transfect the parental cell line with the CRISPR/Cas9 plasmid containing the ACAT1-targeting gRNA.
-
Single-Cell Cloning: After transfection, isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
Genotyping: Once the clones have expanded, extract genomic DNA and perform PCR and sequencing to identify clones with frameshift mutations in the SOAT1 gene.
-
Protein Knockout Validation: Confirm the absence of ACAT1 protein expression in the identified knockout clones by Western blotting.
-
Experimental Use: Use the validated ACAT1 knockout cell line in parallel with the parental cell line in your experiments with this compound.
Visualizations
Caption: Simplified ACAT signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
Caption: A diagram illustrating the key steps in a Cellular Thermal Shift Assay (CETSA).
References
- 1. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. assayquant.com [assayquant.com]
- 6. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 7. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 8. pharmaron.com [pharmaron.com]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: ACAT-IN-4 Cholesterol Assays
Welcome to the technical support center for ACAT-IN-4 cholesterol assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an inhibitor of the enzyme Acyl-CoA: cholesterol acyltransferase (ACAT).[1] ACAT is responsible for the intracellular esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound prevents this storage, leading to an increase in the intracellular free cholesterol pool.[2] The inhibitor also has been shown to inhibit NF-κB mediated transcription.[1]
Q2: What are the common causes of inconsistent results in this compound cholesterol assays?
A2: Inconsistent results can arise from several factors, including:
-
Inhibitor Instability: Degradation of this compound due to improper storage or handling.
-
Solvent Effects: The vehicle, typically DMSO, can independently affect cellular cholesterol metabolism and cell viability.[3][4][5]
-
Assay Conditions: Variations in cell density, incubation times, and reagent concentrations can lead to variability.
-
Cell Line Differences: Different cell lines may exhibit varying sensitivity to this compound.
-
Data Analysis: Improper calculation of IC50 values or normalization can obscure true results.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during this compound cholesterol assays.
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells is a common issue that can mask the true effect of this compound.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density and viability using a cell counter. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Inaccurate Pipetting | Calibrate pipettes regularly. When adding this compound or other reagents, ensure the pipette tip is below the surface of the media to avoid loss of compound. |
| Incomplete Mixing | After adding reagents, gently mix the contents of the wells by tapping the plate or using an orbital shaker. |
Issue 2: Unexpected or No Dose-Response to this compound
Observing a flat dose-response curve or a response that does not align with expected IC50 values can be perplexing.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| This compound Degradation | Purchase fresh this compound. Store the powder at -20°C for up to 2 years. Once dissolved in DMSO, store at 4°C for up to 2 weeks or at -80°C for up to 6 months.[6] Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration Range | The IC50 of ACAT inhibitors can vary between cell lines. Perform a wide-range dose-response experiment (e.g., 1 nM to 100 µM) to determine the optimal concentration range for your specific cell line. |
| Low ACAT Activity in Cells | Some cell lines may have intrinsically low ACAT activity. Confirm ACAT expression and activity in your chosen cell line using a positive control (e.g., a known ACAT activator or a different, well-characterized ACAT inhibitor). |
| This compound Precipitation | This compound is hydrophobic. When diluting the DMSO stock in aqueous media, ensure the final DMSO concentration is sufficient to maintain solubility, but not high enough to cause solvent-related artifacts (typically ≤0.5%). Visually inspect for precipitation after dilution. |
This compound Storage and Stability
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 2 years[6] |
| In DMSO | 4°C | 2 weeks[6] |
| In DMSO | -80°C | 6 months[6] |
Issue 3: Discrepancies Between Total and Free Cholesterol Measurements
Assays measuring both total and free cholesterol can sometimes yield confusing results, such as an apparent increase in total cholesterol upon ACAT inhibition.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Cholesteryl Ester Hydrolysis | Ensure the cholesterol esterase in your assay kit is active and used at the recommended concentration and incubation time to fully convert cholesteryl esters to free cholesterol for total cholesterol measurement. |
| Assay Interference | Components in the cell lysate or the inhibitor itself may interfere with the cholesterol oxidase or peroxidase enzymes in the assay kit. Run a cell-free control with this compound to check for direct interference with the assay reagents. |
| Solvent (DMSO) Effects | DMSO has been reported to influence lipid metabolism, including cholesterol esterification.[4] Include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound dose) in all experiments to account for solvent effects. |
Recommended DMSO Concentrations in Cell Culture
| DMSO Concentration | Observed Effects |
| < 0.1% | Generally considered safe with minimal effects on cell viability and metabolism.[5] |
| 0.1% - 0.5% | May cause minor changes in gene expression and cellular processes. A vehicle control is essential.[4] |
| ≥ 1% | Can induce oxidative stress, reduce cell viability, and significantly alter lipid metabolism.[3][5] |
Experimental Protocols and Workflows
Protocol: Cell-Based Cholesterol Esterification Assay
This protocol provides a detailed methodology for assessing the effect of this compound on cholesterol esterification.
Materials:
-
Cell line with known ACAT activity
-
Cell culture medium and supplements
-
This compound
-
DMSO (cell culture grade)
-
Cholesterol/Cholesteryl Ester Assay Kit (Fluorometric or Colorimetric)
-
96-well plates (black plates for fluorescence, clear plates for colorimetric)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations.
-
Treatment: Dilute the this compound/DMSO solutions in pre-warmed cell culture medium to the final desired concentrations. The final DMSO concentration should be consistent across all wells and ideally ≤0.5%.
-
Incubation: Remove the old medium from the cells and add the medium containing this compound or vehicle control. Incubate for the desired treatment period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them according to the instructions of your cholesterol assay kit.
-
Cholesterol Quantification: Perform the cholesterol assay to measure free and total cholesterol levels.
-
Data Analysis: Subtract the background reading from all measurements. Calculate the amount of cholesteryl esters by subtracting the free cholesterol value from the total cholesterol value. Normalize the results to the vehicle control.
Experimental Workflow and Controls
Experimental workflow for an this compound cholesterol assay.
Signaling Pathway and Logical Relationships
This compound Mechanism of Action
The following diagram illustrates the mechanism of action of this compound in the context of cellular cholesterol metabolism.
Mechanism of this compound action.
Troubleshooting Logic Flow
This diagram provides a logical flow for troubleshooting inconsistent results.
Troubleshooting logic for inconsistent assay results.
References
- 1. This compound|CAS 454203-56-6|DC Chemicals [dcchemicals.com]
- 2. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dose-dependent effect of dimethyl sulfoxide on lipid content, cell viability and oxidative stress in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic disruptions induced by low concentrations of DMSO in RTgill-W1 fish cells: The importance of solvent controls in in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ACAT-IN-3 Datasheet DC Chemicals [dcchemicals.com]
Acat-IN-4 experimental variability and controls
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Acat-IN-4, a potent Acyl-CoA:cholesterol acyltransferase 1 (ACAT1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), an enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acids.[1] By inhibiting ACAT1, this compound prevents the esterification and subsequent storage of excess cholesterol in lipid droplets. This leads to an increase in the intracellular pool of free cholesterol, which can then be utilized for other cellular processes or effluxed from the cell. This compound has also been shown to inhibit NF-κB mediated transcription.[1][2][3]
Q2: What are the potential therapeutic applications of this compound?
Due to its role in cholesterol metabolism, this compound and other ACAT1 inhibitors are being investigated for their therapeutic potential in various diseases. Inhibition of ACAT1 is a promising strategy for the treatment of atherosclerosis by preventing the formation of foam cells, a key component of atherosclerotic plaques.[4][5][6] Additionally, research suggests that ACAT1 inhibition may be beneficial in Alzheimer's disease by reducing the production of amyloid-beta peptides.[7][8][9]
Q3: What is the recommended solvent and storage condition for this compound?
According to available datasheets, this compound powder can be stored for up to 2 years at -20°C.[2][3] For experimental use, it is typically dissolved in dimethyl sulfoxide (DMSO). In DMSO, it is stable for 2 weeks at 4°C and for 6 months at -80°C.[2][3] It is crucial to refer to the manufacturer's specific instructions for the lot of this compound being used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of ACAT1 activity | Compound Instability: this compound may have degraded due to improper storage or multiple freeze-thaw cycles. | - Aliquot the this compound stock solution upon receipt to minimize freeze-thaw cycles.- Store the stock solution and aliquots at the recommended temperature (-80°C for long-term storage in DMSO).- Prepare fresh working solutions for each experiment. |
| Incorrect Concentration: The final concentration of this compound in the assay may be too low to elicit a significant inhibitory effect. | - Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line or experimental system.- Ensure accurate dilution of the stock solution. | |
| Cellular Factors: The cell line being used may have low ACAT1 expression or activity. | - Confirm ACAT1 expression in your cell line using Western blot or qPCR.- Use a cell line known to have high ACAT1 activity as a positive control. | |
| Assay Conditions: The ACAT activity assay protocol may not be optimized. | - Ensure the substrate concentrations (cholesterol and oleoyl-CoA) are not limiting.- Optimize the incubation time and temperature for the enzymatic reaction. | |
| Observed Cell Toxicity or Death | Free Cholesterol Accumulation: Inhibition of ACAT1 can lead to the accumulation of free cholesterol, which can be cytotoxic.[5][10] | - Use the lowest effective concentration of this compound.- Reduce the treatment duration.- Co-treat with a cholesterol acceptor, such as high-density lipoprotein (HDL), to facilitate cholesterol efflux. |
| Off-Target Effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity.[11] | - Perform a cell viability assay (e.g., MTT or PrestoBlue) to determine the cytotoxic concentration range of this compound for your specific cell line.[12]- Include a vehicle control (DMSO) to account for any solvent-induced toxicity. | |
| Variability in Experimental Results | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can affect cellular metabolism and the response to this compound. | - Maintain consistent cell culture practices, including seeding density and passage number.- Use a consistent batch and concentration of serum. |
| Inaccurate Pipetting: Errors in pipetting can lead to significant variations in the final concentration of this compound and other reagents. | - Use calibrated pipettes and proper pipetting techniques.- Prepare master mixes for reagents to minimize pipetting errors. | |
| Experimental Design: Lack of appropriate controls can lead to misinterpretation of results. | - Include a vehicle control (e.g., DMSO) to assess the effect of the solvent.- Use a known ACAT1 inhibitor (e.g., Avasimibe) as a positive control for inhibition.[12]- For experiments investigating downstream effects, consider using a negative control cell line with low or no ACAT1 expression.[13][14] |
Experimental Protocols
ACAT1 Activity Assay (using [³H]Oleate)
This protocol is adapted from previously described methods for measuring ACAT activity in intact cells.[13]
Materials:
-
Cells of interest
-
This compound
-
[³H]Oleate
-
Fatty acid-free bovine serum albumin (BSA)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound (and vehicle control) for the desired duration.
-
Radiolabeling: Prepare a [³H]oleate-BSA complex. Remove the media from the cells and add the [³H]oleate-BSA complex. Incubate for a specified time (e.g., 2-4 hours) at 37°C.
-
Cell Lysis: Wash the cells with cold PBS to remove unincorporated [³H]oleate. Lyse the cells using a suitable lysis buffer.
-
Lipid Extraction: Extract the lipids from the cell lysate using a method such as the Folch procedure (chloroform:methanol).
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate and develop the plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid) to separate cholesteryl esters from other lipids.
-
Quantification: Scrape the portion of the TLC plate corresponding to cholesteryl esters into a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the total protein concentration of the cell lysate. Calculate the percentage of ACAT1 inhibition relative to the vehicle-treated control.
Western Blot for ACAT1 Expression
Materials:
-
Cells of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ACAT1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells in RIPA buffer and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against ACAT1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Storage (Powder) | 2 years at -20°C | [2][3] |
| This compound Storage in DMSO | 2 weeks at 4°C, 6 months at -80°C | [2][3] |
| Example of ACAT1 Inhibition by F12511 in HMC3 microglia | ~87% reduction in cholesteryl ester biosynthesis | [13] |
| Example of Cell Viability Reduction by Avasimibe (5μM for 3 days) | 26-32% in various ovarian cancer cell lines | [12] |
Visualizations
Caption: this compound inhibits the ACAT1 enzyme, preventing the conversion of free cholesterol to cholesteryl esters.
Caption: A general experimental workflow for characterizing the effects of this compound.
Caption: A logical decision tree for troubleshooting common issues with this compound experiments.
References
- 1. This compound|CAS 454203-56-6|DC Chemicals [dcchemicals.com]
- 2. ACAT-IN-8 Datasheet DC Chemicals [dcchemicals.com]
- 3. ACAT-IN-9 Datasheet DC Chemicals [dcchemicals.com]
- 4. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Stealth Liposomes Encapsulating a Potent ACAT1/SOAT1 Inhibitor F12511: Pharmacokinetic, Biodistribution, and Toxicity Studies in Wild-Type Mice and Efficacy Studies in Triple Transgenic Alzheimer’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of ACAT as a Therapeutic Target for Alzheimer’s Disease Is Independent of ApoE4 Lipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACAT INHIBITION AND AMYLOID BETA REDUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TNFR1 Suppression by XPro1595 Reduces Peripheral Neuropathies Associated with Perineural Invasion in Female Mice | MDPI [mdpi.com]
- 12. Assessment of acyl-CoA cholesterol acyltransferase (ACAT-1) role in ovarian cancer progression—An in vitro study | PLOS One [journals.plos.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Phenotypes with Acat-IN-4
Welcome to the technical support center for Acat-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental outcomes and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1). ACAT1 is a key intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets. By competitively binding to the active site of ACAT1, this compound blocks this process, leading to a decrease in the intracellular pool of cholesteryl esters and a potential increase in free cholesterol levels.
Q2: What are the known downstream effects of ACAT1 inhibition by this compound?
The primary downstream effect of ACAT1 inhibition is the alteration of cellular cholesterol homeostasis. This can lead to:
-
Reduced foam cell formation: By preventing the accumulation of cholesteryl esters in macrophages, a hallmark of atherosclerosis, this compound can inhibit the formation of foam cells.
-
Modulation of inflammatory pathways: this compound has been reported to inhibit NF-κB mediated transcription, suggesting a potential role in modulating inflammatory responses.
-
Impact on viral replication: Some studies on other ACAT inhibitors suggest that altering cellular cholesterol metabolism can affect the replication of certain viruses.
Q3: Are there any known off-target effects of this compound?
Currently, there is limited publicly available information specifically detailing the off-target effects of this compound from comprehensive screening panels like kinome scans or safety pharmacology profiles. However, it is crucial for researchers to consider the possibility of off-target activities and to include appropriate controls in their experiments.
Troubleshooting Unexpected Phenotypes
Researchers using this compound may occasionally observe phenotypes that are not immediately consistent with the known on-target effects of ACAT1 inhibition. This section provides a guide to troubleshooting such unexpected results.
Issue 1: Increased Cell Death or Cytotoxicity
Question: I'm observing a significant decrease in cell viability after treating my cells with this compound, which was unexpected at the concentration I'm using. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Free Cholesterol-Induced Toxicity: A primary consequence of ACAT inhibition is the potential accumulation of intracellular free cholesterol. Elevated levels of free cholesterol can be toxic to cells, leading to apoptosis or necrosis.[1][2]
-
Recommendation: Measure intracellular free cholesterol levels to determine if they are elevated in your experimental system. Consider co-treatment with a cholesterol efflux-promoting agent to mitigate this effect.
-
-
Cell-Type Specific Sensitivity: Different cell lines can have varying sensitivities to perturbations in cholesterol metabolism.[3]
-
Recommendation: Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line. Start with a lower concentration range based on published data for other ACAT inhibitors.
-
-
Off-Target Effects: Although not well-documented for this compound, cytotoxicity could be due to off-target effects.
-
Recommendation: If possible, use a structurally different ACAT inhibitor as a control to see if the cytotoxic effect is specific to this compound or a general consequence of ACAT inhibition.
-
Experimental Workflow for Investigating Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: Unexpected Pro-Atherosclerotic Effects in Animal Models
Question: In my animal model of atherosclerosis, treatment with an ACAT inhibitor, expected to be anti-atherogenic, resulted in an increase in atherosclerotic lesion size. Is this a known phenomenon?
Possible Causes and Troubleshooting Steps:
-
Paradoxical Effects of ACAT Inhibition: Several preclinical and clinical studies with other ACAT inhibitors have reported unexpected pro-atherosclerotic outcomes.[1][4][5] This has been attributed to the accumulation of toxic free cholesterol in macrophages within the plaque, leading to apoptosis and increased inflammation.[2][6]
-
Recommendation: Carefully analyze the composition of the atherosclerotic plaques. Assess markers of apoptosis (e.g., TUNEL staining) and inflammation within the lesions of treated animals.
-
-
Animal Model Specifics: The specific genetic background and diet of the animal model can significantly influence the outcome of ACAT inhibition.
-
Recommendation: Review the literature for studies using ACAT inhibitors in the same or similar animal models to compare experimental conditions and results.
-
Signaling Pathway Implicated in Paradoxical Atherosclerosis
Caption: Pathway of paradoxical pro-atherosclerotic effects.
Issue 3: Lack of Efficacy
Question: I am not observing the expected biological effect of this compound in my experiments. How can I troubleshoot this?
Possible Causes and Troubleshooting Steps:
-
Compound Inactivity: Ensure the integrity and activity of your this compound stock.
-
Recommendation: Verify the compound's identity and purity. Prepare fresh stock solutions and store them appropriately as per the manufacturer's instructions.
-
-
Suboptimal Experimental Conditions: The concentration and treatment duration may not be optimal for your specific system.
-
Recommendation: Perform a thorough dose-response and time-course experiment to identify the optimal conditions for observing the desired effect.
-
-
Target Engagement: Confirm that this compound is engaging with its target, ACAT1, in your cells.
-
Cellular Context: The metabolic state of your cells or the specific signaling pathways active in your model system might influence the response to ACAT1 inhibition.
-
Recommendation: Characterize the baseline cholesterol metabolism of your cells. Consider that the effects of ACAT inhibition might be more pronounced under conditions of cholesterol loading.
-
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general framework for assessing the engagement of this compound with ACAT1 in cultured cells.
| Step | Procedure |
| 1. Cell Culture and Treatment | Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control for the desired duration. |
| 2. Heating | Harvest and resuspend cells in a suitable buffer. Aliquot cell suspension and heat individual aliquots at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) to induce protein denaturation. |
| 3. Lysis and Centrifugation | Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed. |
| 4. Protein Quantification | Collect the supernatant and determine the protein concentration. |
| 5. Western Blot Analysis | Analyze the amount of soluble ACAT1 in each sample by Western blotting using a specific anti-ACAT1 antibody. |
| 6. Data Analysis | Quantify the band intensities and plot the fraction of soluble ACAT1 as a function of temperature for both vehicle and this compound treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. |
Logical Flow for Troubleshooting Lack of Efficacy
Caption: Troubleshooting workflow for lack of efficacy.
Quantitative Data Summary
While specific quantitative data for this compound is limited in the public domain, the following table summarizes typical concentration ranges used for other ACAT inhibitors in in vitro studies. This can serve as a starting point for designing your experiments with this compound.
| ACAT Inhibitor | Cell Line | Assay | Effective Concentration Range | Reference |
| Avasimibe | Ovarian Cancer Cells | Cell Viability | 5 µM | F. et al., 2020 |
| F-1394 | Smooth Muscle Cells | Lipid Droplet Accumulation | 1-10 µM | Rong et al., 2005 |
| PD 132301-2 | Adrenocortical Cells | Mitochondrial Function | 10-30 µM | R. et al., 1995 |
Disclaimer: This information is intended for research purposes only and should not be used for diagnostic or therapeutic applications. Researchers should always consult the relevant literature and perform their own validation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ovid.com [ovid.com]
- 5. Failure of ACAT inhibition to retard atherosclerosis [pubmed.ncbi.nlm.nih.gov]
- 6. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CETSA [cetsa.org]
- 8. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating Acat-IN-4: A Comparative Guide to ACAT Inhibition Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the inhibitory activity of Acat-IN-4 against Acyl-CoA: cholesterol acyltransferase (ACAT). By offering a side-by-side comparison with the well-characterized ACAT inhibitor Avasimibe, this document outlines key experimental protocols and presents data in a clear, comparative format to support robust scientific inquiry.
Introduction to ACAT Inhibition
Acyl-CoA: cholesterol acyltransferase (ACAT), with its two isoforms ACAT1 and ACAT2, plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters.[1][2] This process is integral to the formation of lipid droplets for storage and the assembly of lipoproteins.[1][3][4] Consequently, inhibiting ACAT is a therapeutic strategy for managing conditions associated with cholesterol dysregulation, such as atherosclerosis and certain cancers.[2][5][6] Validating the efficacy and potency of novel inhibitors like this compound is a critical step in the drug discovery pipeline.
Comparative Inhibitor Profile: this compound vs. Avasimibe
To effectively evaluate this compound, its performance should be benchmarked against a known standard. Avasimibe, an orally bioavailable ACAT inhibitor, serves as an excellent comparator.[7][8] The following table summarizes key quantitative data for Avasimibe, providing a reference for the expected performance of new inhibitors.
| Parameter | Avasimibe | This compound |
| Target(s) | ACAT1 and ACAT2[8][9] | To be determined |
| IC50 (ACAT1) | 24 µM[8][9] | To be determined |
| IC50 (ACAT2) | 9.2 µM[8][9] | To be determined |
| Mechanism of Action | Inhibition of cholesterol esterification[1] | To be determined |
Experimental Protocols for Validation
The following sections detail the methodologies for key experiments to characterize and validate the inhibitory potential of this compound.
In Vitro ACAT Activity Assay
This assay directly measures the enzymatic activity of ACAT and its inhibition by test compounds.
Objective: To determine the IC50 value of this compound for ACAT1 and ACAT2.
Principle: The assay quantifies the formation of cholesteryl esters from cholesterol and a radiolabeled acyl-CoA substrate (e.g., [1-14C]oleoyl-CoA) in the presence of microsomal preparations containing ACAT enzymes.[10]
Detailed Protocol:
-
Microsome Preparation: Isolate microsomes from cells or tissues expressing ACAT1 or ACAT2 (e.g., rat liver) as previously described.[3]
-
Reaction Mixture: Prepare a reaction mixture containing microsomal protein, bovine serum albumin (BSA), and free cholesterol.[3]
-
Inhibitor Incubation: Add varying concentrations of this compound or the reference compound (Avasimibe) to the reaction mixture and incubate.
-
Enzymatic Reaction: Initiate the reaction by adding the radiolabeled acyl-CoA substrate.
-
Lipid Extraction: After a defined incubation period, stop the reaction and extract the lipids.
-
Quantification: Separate the cholesteryl esters from free fatty acids using thin-layer chromatography (TLC) and quantify the radioactivity of the cholesteryl ester spots.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
Visualizing the underlying biological pathway and the experimental process is crucial for a comprehensive understanding.
Caption: Mechanism of ACAT inhibition by this compound.
Caption: Workflow for in vitro ACAT activity assay.
Conclusion
This guide provides a structured approach for the validation of this compound as an ACAT inhibitor. By following the detailed protocols and using Avasimibe as a benchmark, researchers can generate robust and comparable data to ascertain the inhibitory profile of this compound. This systematic evaluation is essential for advancing novel therapeutic agents through the drug development process.
References
- 1. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl coenzyme A: cholesterol acyltransferase inhibition and hepatic apolipoprotein B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology of the ACAT inhibitor avasimibe (CI-1011) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
Acat-IN-4: A Comparative Analysis of Specificity for ACAT1 vs. ACAT2
For Researchers, Scientists, and Drug Development Professionals
Introduction to ACAT1 and ACAT2
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters. This process is vital for cellular cholesterol homeostasis, preventing the toxic accumulation of free cholesterol. Two isoforms of this enzyme, ACAT1 and ACAT2, have been identified, each with distinct tissue distribution and physiological roles.
-
ACAT1 is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and steroidogenic tissues. It is primarily involved in maintaining intracellular cholesterol balance by converting excess cholesterol into storage forms within lipid droplets.[1]
-
ACAT2 expression is predominantly restricted to the liver and intestines.[1][2] It plays a key role in the absorption of dietary cholesterol and the assembly and secretion of lipoproteins.[1][2]
Given their distinct roles, the development of isoform-specific ACAT inhibitors is a significant area of interest for therapeutic interventions in diseases such as atherosclerosis and hyperlipidemia.
Acat-IN-4: An Overview
This compound is a small molecule identified as an inhibitor of ACAT.[3][4] It has also been reported to inhibit NF-κB mediated transcription.[3][4] While specific inhibitory concentrations (IC50) for this compound against both ACAT1 and ACAT2 are not publicly documented, some evidence suggests a degree of selectivity.
Qualitative Assessment of Specificity
Some commercial suppliers of this compound indicate that its anti-atherogenic properties are linked to the inhibition of ACAT1 in macrophages.[5] This suggests a potential for ACAT1-specific activity, which would be consistent with the role of ACAT1 in foam cell formation within atherosclerotic plaques. However, without direct comparative enzymatic assays, the precise selectivity profile of this compound remains to be definitively established.
Comparative Data of Selected ACAT Inhibitors
To provide a context for the importance of isoform specificity, the following table summarizes the IC50 values for other known ACAT inhibitors, highlighting their varying degrees of selectivity.
| Inhibitor | ACAT1 IC50 | ACAT2 IC50 | Predominant Selectivity |
| Nevanimibe | 0.23 µM | 0.71 µM | ACAT1 |
| Pyripyropene A (PPPA) | 179 µM | 25 µM | ACAT2 |
Data sourced from a study on the molecular structures of human ACAT2.[6]
This data underscores the feasibility of developing isoform-selective inhibitors and the importance of quantitatively determining the specificity of compounds like this compound.
Experimental Protocols for Determining Specificity
To ascertain the precise specificity of this compound for ACAT1 versus ACAT2, a series of in vitro and cellular assays can be employed.
In Vitro Microsomal ACAT Inhibition Assay
This assay directly measures the enzymatic activity of ACAT1 and ACAT2 in the presence of the inhibitor.
Methodology:
-
Preparation of Microsomes:
-
Obtain cell lines selectively overexpressing human ACAT1 or ACAT2 (e.g., HEK293 or insect cells).
-
Homogenize the cells and perform differential centrifugation to isolate the microsomal fraction, which is rich in endoplasmic reticulum where ACAT enzymes reside.
-
-
Enzyme Reaction:
-
Incubate the microsomal preparations with a series of concentrations of this compound (typically from nanomolar to micromolar range).
-
Initiate the enzymatic reaction by adding the substrates: radiolabeled [14C]oleoyl-CoA and cholesterol.
-
Allow the reaction to proceed for a defined period at 37°C.
-
-
Lipid Extraction and Analysis:
-
Stop the reaction and extract the lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Separate the cholesteryl esters from free cholesterol and other lipids using thin-layer chromatography (TLC).
-
-
Quantification and IC50 Determination:
-
Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a dose-response curve.
-
Cellular ACAT Activity Assay
This assay measures the effect of the inhibitor on ACAT activity within a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing either ACAT1 or ACAT2.
-
Treat the cells with varying concentrations of this compound for a specified duration.
-
-
Metabolic Labeling:
-
Add a fluorescently labeled cholesterol analog (e.g., NBD-cholesterol) or radiolabeled oleic acid to the culture medium.
-
-
Lipid Droplet Analysis:
-
For fluorescently labeled cholesterol, visualize and quantify the formation of fluorescent lipid droplets using fluorescence microscopy.
-
For radiolabeled oleic acid, extract lipids and measure the incorporation of radioactivity into cholesteryl esters via TLC and scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cholesteryl ester formation at each inhibitor concentration relative to a vehicle-treated control.
-
Determine the cellular IC50 value as described for the in vitro assay.
-
Signaling Pathways and Experimental Workflow
The distinct roles of ACAT1 and ACAT2 are reflected in their involvement in different cellular pathways. Understanding these pathways is critical for interpreting the downstream effects of selective inhibition.
ACAT1 and ACAT2 in Cellular Cholesterol Metabolism
Caption: Distinct roles of ACAT1 in intracellular cholesterol storage and ACAT2 in lipoprotein assembly.
Experimental Workflow for Specificity Determination
Caption: Workflow for determining the isoform specificity of this compound.
Conclusion
References
- 1. Roles of acyl-coenzyme A:cholesterol acyltransferase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound|CAS 454203-56-6|DC Chemicals [dcchemicals.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. Buy this compound [smolecule.com]
- 6. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Acat-IN-4 and Sandoz 58-035: Efficacy and Mechanistic Insights
In the landscape of preclinical research targeting cholesterol metabolism, Acat-IN-4 and Sandoz 58-035 have emerged as notable inhibitors of Acyl-CoA: Cholesterol Acyltransferase (ACAT). This enzyme plays a pivotal role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. Dysregulation of ACAT activity has been implicated in various pathologies, including atherosclerosis and certain cancers, making its inhibitors valuable tools for scientific investigation. This guide provides a detailed comparison of the efficacy, experimental protocols, and known signaling pathways associated with this compound and Sandoz 58-035 to aid researchers in their selection and application.
Quantitative Efficacy: A Head-to-Head Comparison
The inhibitory potency of this compound and Sandoz 58-035 against ACAT has been quantified in various experimental settings. The half-maximal inhibitory concentration (IC50) serves as a key metric for their efficacy.
| Compound | Assay Type | Cell/System | IC50 Value | Reference |
| This compound | ACAT Inhibition | Not Specified | 100 nM | [1] |
| Sandoz 58-035 | Microsomal ACAT Activity | Rat Liver Microsomes | 0.4 ± 0.2 μM | [2] |
| Reduction of Cell Viability | PC-3 Cells | 17.2 μM | [3] |
Note: The provided IC50 values are derived from different experimental systems and should be interpreted with consideration of the specific assay conditions.
Experimental Protocols: Methodologies for Efficacy Assessment
The evaluation of ACAT inhibitor efficacy typically involves in vitro enzymatic assays or cell-based assays that measure the formation of cholesteryl esters.
Microsomal ACAT Activity Assay
This in vitro assay quantifies the enzymatic activity of ACAT in isolated microsomal fractions.
Protocol:
-
Microsome Isolation: Liver tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzyme.[4]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing microsomal protein, bovine serum albumin (BSA), and free cholesterol solubilized in β-cyclodextrin.[4]
-
Incubation: The mixture is pre-incubated at 37°C to allow for temperature equilibration.[4]
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of a radiolabeled substrate, such as [14C]oleoyl-CoA.[4]
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), the reaction is stopped by adding a chloroform:methanol solution.[4]
-
Lipid Extraction and Analysis: The lipid phase is separated, and the cholesteryl ester band is isolated using thin-layer chromatography (TLC). The radioactivity of the cholesteryl ester band is then quantified using scintillation counting to determine ACAT activity.[4]
Intact Cell Cholesteryl Esterification Assay using [3H]oleic Acid
This cell-based assay measures the rate of cholesterol esterification within living cells.
Protocol:
-
Cell Culture: Cells of interest are cultured to a desired confluency.
-
Inhibitor Treatment: The cells are pre-incubated with the ACAT inhibitor (e.g., this compound or Sandoz 58-035) for a specific duration.
-
Radiolabeling: [3H]oleic acid, complexed with BSA, is added to the cell culture medium.[5]
-
Incubation: The cells are incubated for a set period to allow for the uptake and incorporation of the radiolabeled oleic acid into newly synthesized cholesteryl esters.[5]
-
Cell Lysis and Lipid Extraction: The cells are washed and then lysed. Lipids are extracted from the cell lysate.
-
Analysis: The amount of [3H]cholesteryl oleate formed is quantified to determine the rate of cholesterol esterification and the inhibitory effect of the compound.[5]
Signaling Pathways and Mechanisms of Action
Both this compound and Sandoz 58-035 primarily target the ACAT enzyme, but they also exhibit effects on distinct cellular signaling pathways, suggesting broader biological implications.
This compound: ACAT and NF-κB Inhibition
This compound is a competitive inhibitor that binds to the active site of ACAT1, thereby preventing the binding of its substrates, cholesterol and fatty acyl-CoA.[6] This direct inhibition leads to a reduction in the synthesis of cholesteryl esters.
Beyond its action on ACAT, this compound is also recognized as an inhibitor of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) mediated transcription.[1] The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival.[7] Inhibition of this pathway by small molecules can occur at various stages, including preventing the degradation of IκBα, blocking the nuclear translocation of NF-κB subunits (p50/p65), or inhibiting the DNA binding of NF-κB.[7] The precise mechanism by which this compound inhibits NF-κB signaling requires further elucidation.
Caption: this compound inhibits ACAT1 and NF-κB-mediated transcription.
Sandoz 58-035: A Multifaceted Inhibitor Affecting Cell Signaling
Sandoz 58-035 is a well-characterized competitive inhibitor of ACAT.[3] Its inhibitory action on cholesterol esterification has been shown to impact several downstream signaling pathways, notably the ERK1/2 and SREBP-1 pathways.
In human aortic smooth muscle cells, inhibition of ACAT by Sandoz 58-035 led to a rapid inhibition of the ERK1/2 mitogenic signaling pathway.[8] The ERK1/2 pathway is a critical component of the MAPK (Mitogen-Activated Protein Kinase) cascade, which regulates cell proliferation, differentiation, and survival.
Furthermore, studies have demonstrated that Sandoz 58-035 can modulate the Sterol Regulatory Element-Binding Protein-1 (SREBP-1) pathway.[3] SREBPs are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis. Inhibition of ACAT by Sandoz 58-035 was found to reduce the expression levels of SREBP-1 and its downstream target, the LDL receptor (LDLR).[3]
Caption: Sandoz 58-035 inhibits ACAT and downstream signaling pathways.
Comparative Experimental Workflow
The following diagram outlines a general workflow for comparing the efficacy of this compound and Sandoz 58-035.
Caption: Workflow for comparing this compound and Sandoz 58-035 efficacy.
Conclusion
Both this compound and Sandoz 58-035 are potent inhibitors of ACAT, with this compound exhibiting a lower IC50 in the reported data. However, the choice of inhibitor will depend on the specific research question and experimental model. Sandoz 58-035 has a more extensively documented impact on downstream signaling pathways like ERK1/2 and SREBP-1, making it a useful tool for studying the broader consequences of ACAT inhibition. Conversely, this compound's dual inhibitory action on both ACAT and the NF-κB pathway presents a unique profile for investigating the interplay between cholesterol metabolism and inflammation. Researchers should carefully consider the differing potencies and the distinct signaling pathways affected by each compound when designing their experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Cholesteryl Ester Accumulation Induced by PTEN Loss and PI3K/AKT Activation Underlies Human Prostate Cancer Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 6. Buy this compound [smolecule.com]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of cholesterol ester pathway in the control of cell cycle in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of ACAT Inhibition: A Comparative Guide to Pharmacological and Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of pharmacological inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT) with the phenotypes observed in ACAT knockout mouse models. Due to the limited availability of peer-reviewed experimental data for the specific inhibitor Acat-IN-4, this guide will utilize data from a well-characterized, selective ACAT1 inhibitor, K-604, as a representative pharmacological agent for cross-validation against genetic knockout models. This approach allows for a robust comparison of the methodologies used to study ACAT's role in physiology and disease.
Introduction to ACAT and its Isoforms
Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters. This process is vital for cellular cholesterol homeostasis, preventing the accumulation of toxic free cholesterol and enabling its storage in lipid droplets. In mammals, two isoforms of ACAT exist with distinct tissue distributions and physiological roles:
-
ACAT1: Ubiquitously expressed in various tissues, including macrophages, adrenal glands, and the brain. It is the primary isoform responsible for cholesteryl ester formation in foam cells within atherosclerotic plaques.
-
ACAT2: Primarily found in the intestines and liver, playing a key role in dietary cholesterol absorption and the assembly of lipoproteins.
The differential roles of these isoforms make them attractive therapeutic targets for various diseases, including atherosclerosis and neurodegenerative disorders. Both pharmacological inhibitors and genetic knockout models are essential tools for elucidating the specific functions of each isoform and for validating potential therapeutic strategies.
Comparative Analysis of Pharmacological Inhibition and Genetic Knockout
This section compares the reported effects of a selective ACAT1 inhibitor (using K-604 as a proxy for this compound) with the phenotypes of ACAT1 and ACAT2 knockout mice.
Data Presentation: Phenotypic Comparison
The following table summarizes the key phenotypic characteristics observed with pharmacological inhibition of ACAT1 and genetic knockout of ACAT1 and ACAT2.
| Feature | ACAT1 Inhibition (e.g., K-604) | ACAT1 Knockout (Acat1-/-) | ACAT2 Knockout (Acat2-/-) |
| Atherosclerosis | Reduced macrophage accumulation and increased collagen in plaques.[1][2] | Increased lesion size in some models, attributed to free cholesterol toxicity in macrophages.[3] | Resistant to diet-induced hypercholesterolemia and atherosclerosis. |
| Cholesterol Metabolism | No significant change in plasma cholesterol levels.[2] Reduced cholesteryl ester content in aorta.[2] | Normal intestinal cholesterol absorption. Decreased cholesterol esterification in fibroblasts and adrenal glands. | Reduced intestinal cholesterol absorption.[4] Lack of cholesterol ester synthesis in the liver and intestine.[4] |
| Foam Cell Formation | Inhibits foam cell formation in macrophages. | Macrophages are prone to free cholesterol-induced toxicity. | Not a primary model for studying macrophage foam cell formation. |
| Other Phenotypes | Stimulates collagen production in smooth muscle cells.[2] | May exhibit skin abnormalities (xanthomas) and neurological deficits in certain genetic backgrounds. | Resistant to cholesterol gallstone formation.[4] |
Experimental Protocols
This section outlines the general methodologies employed in the studies cited for the comparative analysis.
In Vivo Atherosclerosis Studies with ACAT Inhibitors
-
Animal Model: Apolipoprotein E-knockout (ApoE-/-) mice are commonly used as a model for atherosclerosis. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions.
-
Drug Administration: The ACAT inhibitor (e.g., K-604) is typically administered orally, mixed with the chow, for a specified duration (e.g., 12 weeks).
-
Diet: Mice are often fed a high-fat or Western-type diet to accelerate the development of atherosclerosis.
-
Atherosclerotic Lesion Analysis:
-
Histology: Aortas are excised, sectioned, and stained with Oil Red O to visualize lipid-laden plaques.
-
Immunohistochemistry: Plaque composition is analyzed using antibodies against specific cell markers, such as MAC-2 or CD68 for macrophages and alpha-smooth muscle actin for smooth muscle cells. Collagen content is assessed using Masson's trichrome staining.
-
Quantitative Analysis: The size of the atherosclerotic lesions and the area positive for specific stains are quantified using image analysis software.
-
-
Lipid Analysis: Plasma and aortic tissue are collected to measure total cholesterol, free cholesterol, and cholesteryl ester levels using enzymatic assays or high-performance liquid chromatography (HPLC).
Generation and Phenotyping of ACAT Knockout Mice
-
Gene Targeting: ACAT1 or ACAT2 knockout mice are generated using standard gene-targeting techniques in embryonic stem (ES) cells. A targeting vector is designed to disrupt a critical exon of the respective Acat gene, often by replacing it with a neomycin resistance cassette.
-
Genotyping: Successful gene disruption is confirmed by Southern blotting or polymerase chain reaction (PCR) analysis of genomic DNA.
-
Phenotypic Analysis:
-
Cholesterol Absorption: Measured by the fecal dual-isotope method or by plasma disappearance of a radiolabeled cholesterol tracer.
-
Enzyme Activity: ACAT activity in various tissues is determined by measuring the incorporation of radiolabeled oleoyl-CoA into cholesteryl esters.
-
Histological Analysis: Tissues such as the liver, intestine, adrenal glands, and skin are examined for any morphological abnormalities.
-
Atherosclerosis Studies: ACAT knockout mice are often crossed with atherosclerosis-prone models (e.g., ApoE-/- or LDLR-/- mice) to study the specific contribution of each ACAT isoform to lesion development.
-
Visualizing the Mechanisms
Signaling Pathway of ACAT in Cholesterol Esterification
Caption: Intracellular cholesterol esterification pathway mediated by ACAT.
Experimental Workflow: Pharmacological Inhibition vs. Genetic Knockout
Caption: Workflow comparing pharmacological and genetic approaches to study ACAT function.
Discussion and Conclusion
The cross-validation of data from pharmacological inhibition and genetic knockout models provides a more comprehensive understanding of ACAT's role in health and disease.
-
Concordant Findings: Both approaches demonstrate the critical role of ACAT in cholesterol esterification. Inhibition or knockout of ACAT2 consistently leads to reduced cholesterol absorption and protection against diet-induced hypercholesterolemia.
-
Discrepant Findings and Their Implications: A notable discrepancy exists for ACAT1's role in atherosclerosis. While selective ACAT1 inhibitors like K-604 have shown anti-atherosclerotic effects by modifying plaque composition, global ACAT1 knockout can exacerbate atherosclerosis in some models. This is likely due to the complete and chronic absence of ACAT1 activity in knockout models, leading to the accumulation of toxic free cholesterol in macrophages and subsequent cell death, a phenomenon that may be avoided with partial or intermittent pharmacological inhibition.
-
Pharmacological vs. Genetic Models: Pharmacological inhibitors offer the advantage of dose-dependent and reversible effects, which can be more clinically relevant. Genetic knockout models, on the other hand, provide a definitive understanding of the consequences of a complete loss of function of a specific gene product.
References
- 1. Buy this compound [smolecule.com]
- 2. ACAT inhibitors as antiatherosclerotic agents: compounds and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Dipeptidyl Peptidase-4 Inhibitor Inhibits Foam Cell Formation of Macrophages in Type 1 Diabetes via Suppression of CD36 and ACAT-1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Acat-IN-4 and NF-κB Inhibition in Inflammatory Models: A Comparative Analysis Becomes Necessary
A comprehensive review of available scientific literature reveals a significant gap in our understanding of Acat-IN-4 as a direct modulator of NF-κB in inflammatory models, preventing a direct comparative analysis with other well-established NF-κB inhibitors. While this compound is primarily characterized as an Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor with potential roles in managing cholesterol metabolism, its specific anti-inflammatory activity through direct NF-κB inhibition remains largely undocumented in publicly accessible research. In contrast, a wealth of data exists for other inhibitors targeting the NF-κB pathway, offering insights into their mechanisms and efficacy.
This guide will summarize the current knowledge on a selection of prominent NF-κB inhibitors, highlighting their mechanisms of action and effects in various inflammatory models, while underscoring the need for further research to elucidate the potential role of this compound in this context.
The NF-κB Signaling Pathway: A Central Regulator of Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. It is a family of transcription factors that, upon activation, translocate to the nucleus and induce the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome, liberating the NF-κB dimer (typically p65/p50) to enter the nucleus and initiate gene transcription.
dot
Mechanisms of Action of Key NF-κB Inhibitors
A variety of small molecule inhibitors have been developed to target different stages of the NF-κB signaling cascade. These can be broadly categorized as IKK inhibitors and proteasome inhibitors.
| Inhibitor Class | Mechanism of Action | Examples |
| IKK Inhibitors | Directly inhibit the kinase activity of the IKK complex, preventing the phosphorylation of IκBα. This stabilizes the IκBα-NF-κB complex, blocking the release and nuclear translocation of NF-κB. | BAY 11-7082, TPCA-1, SC75741 |
| Proteasome Inhibitors | Block the activity of the proteasome, preventing the degradation of phosphorylated IκBα. This leads to the accumulation of the inactive IκBα-NF-κB complex in the cytoplasm. | Bortezomib (Velcade) |
| Other Mechanisms | Some compounds may inhibit NF-κB through various other mechanisms, such as directly modifying NF-κB subunits or affecting upstream signaling components. | QNZ (EVP4593) |
Comparative Overview of Selected NF-κB Inhibitors
While a direct comparison with this compound is not feasible due to the lack of data, the following table summarizes the characteristics of several well-studied NF-κB inhibitors.
| Inhibitor | Target | Reported IC₅₀/EC₅₀ | Key Findings in Inflammatory Models |
| BAY 11-7082 | IKKβ (irreversible) | ~10 µM for inhibition of IκBα phosphorylation | Suppresses the production of nitric oxide, prostaglandin E₂, and TNF-α in LPS-stimulated macrophages.[1] Also inhibits the NLRP3 inflammasome independent of NF-κB inhibition. |
| TPCA-1 | IKKβ | ~17.9 nM | Reduces inflammation and joint destruction in animal models of arthritis. |
| SC75741 | p65 subunit of NF-κB | ~0.2 µM for p65 | Mitigates chondrocyte degradation and prevents activated fibroblast transformation in an osteoarthritis model.[2] |
| QNZ (EVP4593) | Unknown, inhibits NF-κB activation | ~30 nM for inhibition of NF-κB-dependent transcription | Exhibits anti-inflammatory effects in a carrageenan-induced paw edema model in rats. |
Experimental Protocols: A Generalized Approach for Evaluating NF-κB Inhibitors
The evaluation of NF-κB inhibitors typically involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.
dot
In Vitro Assays
-
Cell Culture: Primary cells (e.g., macrophages, synovial fibroblasts) or cell lines (e.g., RAW 264.7, THP-1) are cultured.
-
Stimulation: Cells are treated with an inflammatory stimulus such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to activate the NF-κB pathway.
-
Inhibitor Treatment: Cells are pre-treated with varying concentrations of the NF-κB inhibitor before or concurrently with the inflammatory stimulus.
-
Analysis of NF-κB Activation:
-
Western Blot: To measure the phosphorylation of IκBα and the p65 subunit of NF-κB.
-
Immunofluorescence Microscopy: To visualize the translocation of p65 from the cytoplasm to the nucleus.
-
NF-κB Reporter Assay: To quantify the transcriptional activity of NF-κB.
-
-
Measurement of Inflammatory Mediators:
-
ELISA: To measure the protein levels of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of pro-inflammatory genes.
-
In Vivo Models
-
Animal Models: Common models of inflammation include collagen-induced arthritis (CIA) in mice, carrageenan-induced paw edema in rats, and LPS-induced systemic inflammation.
-
Inhibitor Administration: The NF-κB inhibitor is administered to the animals (e.g., orally, intraperitoneally) before or after the induction of inflammation.
-
Assessment of Disease Severity: Clinical signs of inflammation, such as paw swelling, joint damage (in arthritis models), or survival rates (in sepsis models), are monitored.
-
Analysis of Inflammatory Markers: Tissues and blood are collected to measure the levels of inflammatory cells, cytokines, and other inflammatory mediators.
The Unresolved Question of this compound
The current body of research strongly identifies this compound as an inhibitor of ACAT, an enzyme involved in cholesterol esterification. While some ACAT inhibitors have been shown to possess anti-inflammatory properties, the direct link to NF-κB inhibition for this compound is not yet established through published experimental data. Future research should focus on investigating whether this compound can directly inhibit key components of the NF-κB pathway, such as IKK or the proteasome, and on evaluating its efficacy in established in vitro and in vivo models of inflammation. Such studies are crucial to determine if this compound can be considered a viable candidate for therapeutic strategies targeting NF-κB-mediated inflammation.
References
A Head-to-Head Comparison of Novel ACAT Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors, focusing on their performance and supported by experimental data. The guide will delve into the specifics of these inhibitors, their mechanisms of action in critical disease pathways, and the experimental protocols to evaluate them.
Acyl-CoA: Cholesterol Acyltransferase (ACAT) has long been a target of interest for therapeutic intervention in various diseases, primarily due to its central role in cholesterol metabolism. The enzyme is responsible for the esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets. Two isoforms of this enzyme, ACAT1 and ACAT2, have been identified, each with distinct tissue distribution and physiological roles. While ACAT1 is ubiquitously expressed, ACAT2 is predominantly found in the intestines and liver.[1] This distinction has become a pivotal point in the development of new inhibitors, as early non-selective inhibitors failed in clinical trials due to a lack of efficacy and potential for toxicity.[2] The current focus has shifted towards the development of isoform-selective inhibitors, particularly targeting ACAT2 for hypercholesterolemia and atherosclerosis, and ACAT1 for neurodegenerative diseases like Alzheimer's.[1][3]
This guide will compare several novel ACAT inhibitors, with a focus on their selectivity and potency. We will also provide detailed experimental protocols for key assays used in their evaluation and visualize the relevant signaling pathways.
Quantitative Comparison of Novel ACAT Inhibitors
The following table summarizes the in vitro potency of several novel and established ACAT inhibitors against both ACAT1 and ACAT2 isoforms. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are a key metric for comparing their efficacy and selectivity. A lower IC50 value indicates a more potent inhibitor. The selectivity index (SI) is calculated as the ratio of IC50 (ACAT1) / IC50 (ACAT2), where a higher value indicates greater selectivity for ACAT2.
| Inhibitor | Target | IC50 (ACAT1) | IC50 (ACAT2) | Selectivity Index (ACAT1/ACAT2) | Reference |
| Pyripyropene A (PPPA) | ACAT2 | >10,000 nM | 70 nM | >142 | [4] |
| Pyripyropene B | ACAT | - | 117 nM | - | [5] |
| Pyripyropene C | ACAT | - | 53 nM | - | [5] |
| Pyripyropene D | ACAT | - | 268 nM | - | [5] |
| SMP-797 | ACAT | 141 nM (intestinal microsomes) | 225 nM (hepatic microsomes) | ~0.63 | [6] |
| STL565001 | ACAT2 | - | - | 6 | [7] |
| STL528213 | ACAT2 | - | - | 13 | [7] |
| Avasimibe (CI-1011) | Non-selective | 24,000 nM | 9,200 nM | 2.6 | [8] |
| Nevanimibe | Non-selective | 230 nM | 710 nM | 0.32 | [9] |
| CP-113,818 | Non-selective | - | - | - | [10] |
| 3-quinolylurea derivative (compound 52) | ACAT | <10 nM | - | - | [11] |
Note: IC50 values can vary depending on the assay conditions and the source of the enzyme (e.g., microsomal preparations from different tissues or cell lines). The data presented here is for comparative purposes. A dash (-) indicates that the data was not available in the cited sources.
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
Caption: ACAT2's role in intestinal cholesterol absorption and atherogenesis.
Caption: ACAT1 inhibition's potential impact on amyloid-β production.
Caption: A typical workflow for identifying and characterizing novel ACAT inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to determine ACAT inhibition.
Microsomal ACAT Activity Assay
This assay measures the enzymatic activity of ACAT in microsomal fractions isolated from tissues or cells. The activity is determined by quantifying the formation of radiolabeled cholesteryl esters from cholesterol and a radiolabeled fatty acyl-CoA substrate.
Materials:
-
Microsomal protein preparation (from liver, intestine, or cultured cells)
-
Bovine Serum Albumin (BSA)
-
Free cholesterol in 45% (w/v) β-cyclodextrin
-
[¹⁴C]oleoyl-CoA
-
Reaction buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
Chloroform:methanol (2:1, v/v)
-
Thin-layer chromatography (TLC) plates
-
Scintillation fluid and counter
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Microsome Preparation: Isolate microsomes from the desired tissue or cells using standard differential centrifugation methods.[12] Determine the protein concentration of the microsomal preparation.
-
Reaction Setup: In a microcentrifuge tube, mix a 50 µg aliquot of microsomal protein, 1 mg of BSA, and 50 nmol of free cholesterol in β-cyclodextrin.[12] Add the test inhibitor at various concentrations. The final solvent concentration should be kept constant across all samples. Incubate the mixture for 30 minutes at 37°C.[12]
-
Enzymatic Reaction: Initiate the reaction by adding 30 nmol of [¹⁴C]oleoyl-CoA to the mixture and incubate for 10 minutes at 37°C.[12]
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding 2:1 chloroform:methanol.[12] Vortex thoroughly and centrifuge to separate the phases.
-
Analysis: Carefully collect the organic (lower) phase and apply it to a TLC plate.[12] Develop the TLC plate in an appropriate solvent system to separate free oleoyl-CoA from cholesteryl oleate. Scrape the band corresponding to cholesteryl esters into a scintillation vial, add scintillation fluid, and count for ¹⁴C radioactivity using a scintillation counter.[12]
-
Data Analysis: Calculate the amount of cholesteryl ester formed. Determine the percent inhibition for each inhibitor concentration relative to a vehicle control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based NBD-Cholesterol Fluorescence Assay
This high-throughput assay measures ACAT activity in intact cells using a fluorescent cholesterol analog, NBD-cholesterol. The fluorescence of NBD-cholesterol increases significantly when it is esterified and incorporated into the nonpolar environment of lipid droplets.
Materials:
-
Cultured cells expressing ACAT1 or ACAT2 (e.g., transfected CHO cells)
-
NBD-cholesterol
-
Cell culture medium
-
Test inhibitor compounds
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and allow them to adhere and grow.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor compounds for a predetermined time.
-
NBD-Cholesterol Labeling: Add NBD-cholesterol to the cell culture medium at a final concentration of 0.5 µg/mL and incubate for 6 hours.[7]
-
Fluorescence Measurement: After incubation, measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 488 nm and 535 nm, respectively.[7] Alternatively, visualize the formation of fluorescent lipid droplets using a fluorescence microscope.
-
Data Analysis: The increase in fluorescence intensity corresponds to the level of NBD-cholesteryl ester formation and thus ACAT activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value as described in the microsomal assay protocol. To determine selectivity, the assay is performed in parallel with cell lines expressing either ACAT1 or ACAT2.[7]
Conclusion
The landscape of ACAT inhibitor development has evolved significantly, with a clear shift towards isoform-selective compounds to improve efficacy and safety. Novel inhibitors, particularly those targeting ACAT2, such as Pyripyropene A and its derivatives, show great promise for the treatment of hypercholesterolemia and atherosclerosis. For neurodegenerative disorders like Alzheimer's disease, the focus remains on understanding the precise role of ACAT1 and the therapeutic potential of its selective inhibition. The experimental protocols and data presented in this guide provide a framework for the continued evaluation and comparison of emerging ACAT inhibitors, facilitating the advancement of this important class of therapeutic agents.
References
- 1. ahajournals.org [ahajournals.org]
- 2. mdpi.com [mdpi.com]
- 3. ACAT1/SOAT1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Pyripyropenes, novel inhibitors of acyl-CoA:cholesterol acyltransferase produced by Aspergillus fumigatus. I. Production, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACAT inhibitors: the search for novel cholesterol lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ACAT inhibitor CP-113,818 markedly reduces amyloid pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel acyl-CoA:cholesterol acyltransferase inhibitors. Synthesis and biological activity of 3-quinolylurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: Acat-IN-4 and First-Generation ACAT Inhibitors
In the landscape of therapeutic interventions targeting cholesterol metabolism, Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors have been a focal point of research for decades. This guide provides a detailed comparison of Acat-IN-4 against prominent first-generation ACAT inhibitors, including avasimibe, pactimibe, and CP-113,818. The comparison focuses on their inhibitory potency, selectivity, and the experimental methodologies used for their evaluation.
Data Presentation: A Head-to-Head Look at Inhibitory Potency
The following table summarizes the available quantitative data for this compound and first-generation ACAT inhibitors. Potency is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of the ACAT enzyme by 50%.
| Inhibitor | Target | IC50 | Selectivity (ACAT1/ACAT2) |
| This compound | ACAT1 | Data Not Available | ACAT-1 Selective |
| ACAT2 | Data Not Available | ||
| Avasimibe | ACAT1 | 24 µM[1][2][3] | 0.38 |
| ACAT2 | 9.2 µM[1][2][3] | ||
| Pactimibe | ACAT1 | 4.9 µM[4] | 0.61 |
| ACAT2 | 3.0 µM[4] | ||
| CP-113,818 | Liver & Intestinal ACAT | 17 - 75 nM[5] | Not Specified |
| F12511 (derivative) | ACAT1 | Kᵢ = 0.039 µM[6] | 2.82 (based on Kᵢ) |
| ACAT2 | Kᵢ = 0.11 µM[6] |
Note: While specific IC50 values for this compound were not available in the reviewed literature, it is described as an ACAT-1 selective inhibitor.[2] For CP-113,818, a range of potent IC50 values is provided without specifying the isoform. Data for its derivative, F12511, is presented as the inhibition constant (Ki).
Deciphering the ACAT Signaling Pathway
ACAT is a crucial intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters, a storage form of cholesterol.[7] This process is integral to cellular cholesterol homeostasis. An excess of free cholesterol can be toxic to cells, and by converting it to a more inert form, ACAT helps regulate the cellular cholesterol pool. The activity of ACAT is influenced by the availability of its substrates, free cholesterol and long-chain fatty acyl-CoAs, which are transported to the endoplasmic reticulum where ACAT resides. The resulting cholesteryl esters can then be stored in lipid droplets.
Experimental Protocols: Methodologies for Evaluating ACAT Inhibition
The determination of IC50 values and the characterization of ACAT inhibitors rely on robust experimental assays. Two commonly employed methods are the in vitro mixed liposomal ACAT activity assay and the cell-based NBD-cholesterol assay.
In Vitro Mixed Liposomal ACAT Activity Assay
This assay provides a direct measure of an inhibitor's effect on the enzymatic activity of ACAT in a controlled, cell-free environment.
-
Preparation of Mixed Micelles: A solution containing taurocholate, phosphatidylcholine, and cholesterol is prepared to mimic the lipid environment of the endoplasmic reticulum.
-
Cell Lysis: Cells overexpressing the target ACAT isozyme (ACAT1 or ACAT2) are lysed using a detergent buffer (e.g., CHAPS) to solubilize the membrane-bound enzyme.
-
Reconstitution: The cell lysate containing the ACAT enzyme is mixed with the prepared mixed micelles.
-
Inhibitor Addition: Various concentrations of the test inhibitor are added to the reconstituted enzyme mixture.
-
Reaction Initiation: The enzymatic reaction is started by adding a radiolabeled fatty acyl-CoA substrate, such as [³H]oleoyl-CoA.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Lipid Extraction: The reaction is stopped, and lipids are extracted using an organic solvent mixture (e.g., chloroform:methanol).
-
Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC to isolate the cholesteryl ester product from the unreacted substrates.
-
Quantification: The amount of radiolabeled cholesteryl ester is quantified using scintillation counting.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor, and the IC50 value is determined.
Cell-Based NBD-Cholesterol Assay
This assay assesses the activity of ACAT within a cellular context by using a fluorescent cholesterol analog, NBD-cholesterol.
-
Cell Culture: Adherent or suspension cells are cultured in appropriate media.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test inhibitor.
-
NBD-Cholesterol Addition: NBD-cholesterol, a fluorescent cholesterol analog, is added to the culture medium.
-
Incubation: Cells are incubated for a period ranging from a few hours to a couple of days to allow for the uptake and esterification of NBD-cholesterol.
-
Measurement of Fluorescence: The fluorescence intensity is measured using one of several methods:
-
Fluorescence Microscopy: To visualize the formation of fluorescent lipid droplets, which contain the esterified NBD-cholesterol.
-
Fluorescence Plate Reader: To quantify the total cellular fluorescence.
-
Flow Cytometry: To measure the fluorescence of individual cells.
-
-
Data Analysis: The reduction in fluorescence (indicating inhibition of cholesteryl ester formation) is quantified relative to control cells (no inhibitor). IC50 values are then calculated.
Conclusion
This guide provides a comparative overview of this compound and first-generation ACAT inhibitors, highlighting the available data on their inhibitory potency. While quantitative data for this compound remains elusive in the public domain, the provided experimental protocols offer a clear framework for its direct comparison against established inhibitors like avasimibe and pactimibe. The detailed methodologies and the signaling pathway diagram serve as valuable resources for researchers in the field of cholesterol metabolism and drug discovery. Future studies are warranted to elucidate the specific inhibitory profile of this compound to fully assess its potential as a therapeutic agent.
References
- 1. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ACAT INHIBITION AND AMYLOID BETA REDUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of a novel ACAT inhibitor (CP-113,818) in cholesterol-fed rats, hamsters, rabbits, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Acat-IN-4 comparative study in different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
Acat-IN-4 is a potent inhibitor of Acyl-coenzyme A: cholesterol acyltransferase (ACAT), an enzyme crucial for cellular cholesterol metabolism. By blocking the esterification of free cholesterol into cholesteryl esters, this compound disrupts lipid homeostasis, a pathway increasingly recognized for its role in cancer cell proliferation, survival, and migration. This guide provides a comparative framework for evaluating this compound against other ACAT inhibitors in various cancer cell lines, supported by detailed experimental protocols and pathway visualizations.
Performance Comparison of ACAT Inhibitors
While specific comparative data for this compound is not extensively available in the public domain, this section provides a template for researchers to populate with their own experimental data. The following tables illustrate how to structure and present comparative data for this compound and other known ACAT inhibitors such as Avasimibe, K604, and CP-113,818 across different cancer cell lines.
Table 1: Comparative IC50 Values (µM) of ACAT Inhibitors Across Various Cancer Cell Lines
| Cancer Type | Cell Line | This compound (IC50 in µM) | Avasimibe (IC50 in µM) | K604 (IC50 in µM) | CP-113,818 (IC50 in µM) |
| Breast Cancer | MCF-7 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| MDA-MB-231 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | |
| Glioblastoma | U-87 MG | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| A172 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | |
| Prostate Cancer | PC-3 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| DU145 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | |
| Lung Cancer | A549 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| H1299 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | |
| Colorectal Cancer | HCT116 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| HT-29 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Note: The IC50 values in this table are placeholders and should be replaced with experimentally determined data.
Table 2: Comparative Apoptosis Induction by ACAT Inhibitors in a Representative Cancer Cell Line (e.g., MDA-MB-231)
| Treatment (Concentration) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Total Apoptotic Cells (%) |
| Control (DMSO) | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound (IC50) | [Insert Data] | [Insert Data] | [Insert Data] |
| Avasimibe (IC50) | [Insert Data] | [Insert Data] | [Insert Data] |
| K604 (IC50) | [Insert Data] | [Insert Data] | [Insert Data] |
| CP-113,818 (IC50) | [Insert Data] | [Insert Data] | [Insert Data] |
Note: This table should be populated with data obtained from Annexin V/Propidium Iodide staining followed by flow cytometry.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of this compound requires knowledge of the underlying signaling pathways. Furthermore, standardized experimental workflows are crucial for generating reproducible data.
ACAT1 Signaling Pathway in Cancer
Inhibition of ACAT1 by compounds like this compound leads to an accumulation of free cholesterol in the endoplasmic reticulum (ER). This accumulation induces ER stress and activates downstream signaling cascades that can ultimately lead to apoptosis and cell cycle arrest. One of the key pathways affected is the AKT/GSK3β/c-Myc axis, which is crucial for cancer cell proliferation and survival.[1][2]
Caption: ACAT1 signaling pathway and the inhibitory effect of this compound.
Experimental Workflow for Comparative Analysis
A standardized workflow is essential for the reliable comparison of different ACAT inhibitors. The following diagram outlines the key steps from cell culture to data analysis.
Caption: Workflow for the comparative study of ACAT inhibitors.
Detailed Experimental Protocols
Reproducibility of experimental data is paramount. The following are detailed protocols for the key assays mentioned in this guide.
Cell Viability and IC50 Determination: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound and other ACAT inhibitors
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound and other inhibitors in culture medium. Replace the medium in each well with 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound and other ACAT inhibitors
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each ACAT inhibitor for the desired time (e.g., 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
References
Comparative Analysis of ACAT Inhibitors: Acat-IN-4 vs. K-604
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, Acat-IN-4 and K-604. The objective is to furnish researchers with comprehensive data to inform decisions on the selection and application of these compounds in studies related to cholesterol metabolism, atherosclerosis, and neurodegenerative diseases.
Executive Summary
This compound and K-604 are both inhibitors of ACAT, a key enzyme in cellular cholesterol esterification. K-604 is a well-characterized, potent, and highly selective inhibitor of ACAT-1. In contrast, while this compound is also known as an ACAT inhibitor, it possesses an additional, distinct function as an inhibitor of NF-κB mediated transcription. A direct comparison of their potency in ACAT inhibition is challenging due to the lack of publicly available IC50 values for this compound. This guide presents the available quantitative data for K-604 and a qualitative comparison of the functional aspects of both inhibitors.
Data Presentation: Quantitative Comparison
A direct quantitative comparison of the potency of this compound and K-604 against ACAT enzymes is limited by the absence of published IC50 values for this compound. The available data for K-604 is presented below.
| Compound | Target | IC50 Value | Selectivity (ACAT-2/ACAT-1) | Ki Value (competitive with oleoyl-CoA) | Reference |
| K-604 | Human ACAT-1 | 0.45 µM | 229-fold | 0.378 µM | [1] |
| Human ACAT-2 | 102.85 µM | [1] | |||
| This compound | ACAT-1 | Not Publicly Available | Not Publicly Available | Not Publicly Available | |
| ACAT-2 | Not Publicly Available |
Table 1: Potency and Selectivity of K-604 against Human ACAT Isoforms.
Functional Comparison
K-604 is a potent and selective inhibitor of ACAT-1, the primary isoenzyme responsible for cholesterol esterification in various cell types, including macrophages.[1] By inhibiting ACAT-1, K-604 prevents the accumulation of cholesteryl esters, a hallmark of foam cell formation in atherosclerotic plaques.[1]
This compound is described as an ACAT inhibitor, though its specific activity against ACAT-1 and ACAT-2 has not been quantitatively reported in the public domain. A distinguishing feature of this compound is its ability to inhibit NF-κB mediated transcription. This dual activity suggests that this compound may have broader effects on inflammatory pathways in addition to its impact on cholesterol metabolism.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
ACAT-1 Signaling Pathway and Inhibition
References
A Side-by-Side Analysis of ACAT Inhibitors: Acat-IN-4 and F12511
In the landscape of therapeutic development for cardiovascular and neurodegenerative diseases, the inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT) has emerged as a promising strategy. This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage. This guide provides a detailed side-by-side analysis of two notable ACAT inhibitors, Acat-IN-4 and F12511, for researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
Both this compound and F12511 are potent inhibitors of the ACAT enzyme, also known as Sterol O-acyltransferase (SOAT). There are two isoforms of this enzyme, ACAT1 and ACAT2, which have different tissue distributions and physiological roles. ACAT1 is ubiquitously expressed and is the primary isoform in most cells, including macrophages and neurons. In contrast, ACAT2 is mainly found in the intestines and liver, where it is involved in the absorption of dietary cholesterol. By inhibiting ACAT, these compounds prevent the accumulation of cholesteryl esters, a process implicated in the pathology of atherosclerosis and Alzheimer's disease.
A key distinction between the two compounds lies in their reported secondary activities. This compound has been specifically noted for its ability to inhibit NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) mediated transcription, suggesting a potential dual role in modulating both lipid metabolism and inflammatory pathways. While F12511 has also been shown to dampen NF-κB activation, particularly in the context of neuroinflammation, this is often considered a downstream consequence of its primary effect on cholesterol metabolism.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and F12511, providing a direct comparison of their inhibitory activities.
Table 1: ACAT Enzyme Inhibition
| Parameter | This compound | F12511 | Reference |
| Ki (ACAT1) | Data not available | 0.039 µM | [1] |
| Ki (ACAT2) | Data not available | 0.110 µM | [2] |
| IC50 (Human ACAT1) | Data not available | 39 nM | [2] |
| IC50 (Human ACAT2) | Data not available | 110 nM | [2] |
| IC50 (Mouse Embryonic Fibroblasts - ACAT1) | Data not available | 20.6 nM | [3] |
Table 2: Cellular ACAT Activity Inhibition
| Cell Line | This compound IC50 | F12511 IC50 | Reference |
| HepG2 (Human Liver) | Data not available | 3 nM | [4][5] |
| CaCo-2 (Human Intestinal) | Data not available | 7 nM | [4][5] |
| THP-1 (Human Monocytic) | Data not available | 71 nM | [4][5] |
Table 3: NF-κB Mediated Transcription Inhibition
| Parameter | This compound | F12511 | Reference |
| IC50 | 0.04 µM | Data not available | Patent EP1236468A1 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
ACAT Inhibition Assay (Microsomal)
This protocol is a generalized method for determining the in vitro inhibitory activity of compounds against ACAT enzymes using a microsomal preparation.
1. Preparation of Microsomes:
-
Homogenize tissue samples (e.g., liver) or cultured cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
2. ACAT Activity Assay:
-
Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer), bovine serum albumin (BSA), and a source of cholesterol (e.g., cholesterol-cyclodextrin complex).
-
Add the microsomal preparation to the reaction mixture.
-
Add the test compound (this compound or F12511) at various concentrations. A vehicle control (e.g., DMSO) should also be included.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a radiolabeled substrate, typically [1-14C]oleoyl-CoA.
-
Allow the reaction to proceed for a defined time (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction by adding a solvent mixture (e.g., isopropanol:heptane).
-
Extract the lipids from the reaction mixture.
-
Separate the lipids using thin-layer chromatography (TLC).
-
Visualize and quantify the amount of radiolabeled cholesteryl ester formed using a phosphorimager or by scraping the corresponding band and performing liquid scintillation counting.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
NF-κB Reporter Assay
This protocol describes a common method to assess the inhibition of NF-κB mediated transcription using a luciferase reporter gene assay.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium.
-
Co-transfect the cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element and a control plasmid (e.g., expressing Renilla luciferase for normalization).
2. Compound Treatment and Stimulation:
-
Plate the transfected cells in a multi-well plate.
-
Pre-treat the cells with various concentrations of the test compound (this compound or F12511) for a specified time (e.g., 1 hour).
-
Stimulate NF-κB activation by adding an appropriate agonist, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). Include an unstimulated control.
3. Luciferase Assay:
-
After the stimulation period (e.g., 6-24 hours), lyse the cells using a suitable lysis buffer.
-
Measure the firefly luciferase activity in the cell lysates using a luminometer and a luciferase substrate.
-
Measure the Renilla luciferase activity for normalization of transfection efficiency and cell viability.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of NF-κB activity at each compound concentration relative to the stimulated control.
-
Determine the IC50 value for the inhibition of NF-κB mediated transcription.
Conclusion
This comparative guide provides a detailed analysis of this compound and F12511, two significant ACAT inhibitors. F12511 is a well-characterized inhibitor with extensive quantitative data on its potent inhibition of both ACAT1 and ACAT2 isoforms. In contrast, while this compound is also identified as an ACAT inhibitor, the publicly available data predominantly highlights its activity as a potent inhibitor of NF-κB mediated transcription, with a notable lack of specific data on its direct enzymatic inhibition of ACAT.
For researchers in drug development, F12511 offers a solid foundation for studies targeting ACAT-driven pathologies, with a wealth of data to inform experimental design. This compound, on the other hand, presents an intriguing profile with its documented anti-inflammatory activity through NF-κB inhibition. Further investigation is warranted to fully elucidate its ACAT inhibitory potential and to understand the interplay between its effects on lipid metabolism and inflammation. This guide, with its compiled data, pathway diagrams, and experimental protocols, serves as a valuable resource for scientists working to advance therapeutics in these critical disease areas.
References
- 1. Buy this compound [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of Stealth Liposome-Based Nanoparticles Encapsulating the ACAT1/SOAT1 Inhibitor F26: Efficacy and Toxicity Studies In Vitro and in Wild-Type Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eflucimibe (F12511) | ACAT inhibitor | Probechem Biochemicals [probechem.com]
- 5. Pharmacological profile of F 12511, (S)-2',3', 5'-trimethyl-4'-hydroxy-alpha-dodecylthioacetanilide a powerful and systemic acylcoenzyme A: cholesterol acyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Acat-IN-4: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical compounds are of paramount importance. This document provides essential guidance on the proper disposal procedures for Acat-IN-4, an acyl-Coenzyme A:cholesterol acyltransferase (ACAT) inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on information for similar compounds and general best practices for laboratory chemical waste management.
Disclaimer: This information is intended as a guide and should not replace a formal risk assessment or the specific protocols provided by your institution's Environmental Health and Safety (EHS) department. Always consult the official Safety Data Sheet (SDS) for any chemical before handling and disposal.
Understanding the Hazard Profile
This compound is identified by the CAS number 454203-56-6 and has a molecular formula of C32H50N2O5S.[1][2][3] It functions as an inhibitor of acyl-Coenzyme A:cholesterol acyltransferase (ACAT) and has been shown to inhibit NF-κB mediated transcription.[1][4][5] Based on the hazard classification of a related compound, ACAT-IN-7, it is prudent to handle this compound with caution, assuming it may be harmful if swallowed and potentially toxic to aquatic life with long-lasting effects.
Quantitative Data Summary
The following table summarizes the key identification and handling information for this compound.
| Parameter | Value | Reference |
| CAS Number | 454203-56-6 | [1][2][3] |
| Molecular Formula | C32H50N2O5S | [2][3] |
| Molecular Weight | 574.81 g/mol | [2] |
| Storage (Powder) | -20°C for up to 2 years | [2][3] |
| Storage (in DMSO) | 4°C for 2 weeks; -80°C for 6 months | [2][3] |
Experimental Protocol: Standard Chemical Waste Disposal
The following protocol outlines the general steps for the proper disposal of this compound waste generated in a laboratory setting. This procedure is designed to minimize exposure and environmental contamination.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Labeled, sealable, and compatible chemical waste container.
-
Waste manifest or logbook as required by your institution.
-
Spill kit for chemical spills.
Procedure:
-
Segregation: At the point of generation, segregate this compound waste from other waste streams. This includes contaminated labware (e.g., pipette tips, vials), unused solutions, and contaminated PPE.
-
Containerization:
-
Place solid waste (e.g., contaminated gloves, paper towels) into a designated, clearly labeled solid chemical waste container.
-
Collect liquid waste (e.g., unused solutions, solvent rinses) in a compatible, leak-proof, and sealable liquid waste container. Ensure the container is properly labeled with the chemical name ("this compound"), concentration, and any solvents used.
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and any associated hazard symbols (e.g., "Toxic," "Harmful").
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Documentation: Record the generation of the waste in the laboratory's waste log or manifest as per your institution's requirements.
-
Disposal Request: When the waste container is full or ready for pickup, follow your institution's procedure to request disposal by the EHS department or a licensed hazardous waste contractor.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A flowchart illustrating the key steps for the safe disposal of this compound waste in a laboratory setting.
References
Essential Safety and Operational Guide for Handling Acat-IN-4
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Acat-IN-4 (CAS Number: 454203-56-6), an acyl-Coenzyme A:cholesterol acyltransferase (ACAT) inhibitor.[1][2][3] The following procedural guidance is based on available safety data for this compound and related compounds, as a comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available. Researchers should handle this compound with caution, adhering to standard laboratory safety protocols and the specific guidance outlined below.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or dust particles. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact. |
| Skin and Body Protection | Impervious clothing, such as a lab coat | Protects skin from accidental spills. |
| Respiratory Protection | Suitable respirator | Recommended when handling the powder form to avoid inhalation. |
Note: The information in this table is based on general laboratory safety standards and information for related compounds.[4]
Hazard Identification and First Aid
While a specific hazard profile for this compound is not fully detailed in available documents, a related compound, ACAT-IN-6, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Based on this, the following precautions and first-aid measures are recommended.
| Exposure Route | Potential Hazard | First-Aid Measures |
| Ingestion | Harmful if swallowed | Do NOT induce vomiting. Wash out mouth with water and call a physician.[4] |
| Inhalation | May cause respiratory irritation | Immediately move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[4] |
| Skin Contact | May cause skin irritation | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and consult a physician.[4] |
| Eye Contact | May cause eye irritation | Remove any contact lenses and immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Promptly call a physician.[4] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
| Aspect | Procedure |
| Handling | - Avoid inhalation, and contact with eyes and skin.[4]- Avoid the formation of dust and aerosols.[4]- Use only in areas with appropriate exhaust ventilation.[4] |
| Storage | - Store the powder at -20°C for up to 2 years.[2]- In DMSO, store at 4°C for up to 2 weeks or at -80°C for up to 6 months.[2]- Keep the container tightly sealed in a cool, well-ventilated area.[4]- Keep away from direct sunlight and sources of ignition.[4] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional and local environmental regulations.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of contents and container to an approved waste disposal plant.[4] |
| Contaminated Materials (e.g., gloves, vials) | Place in a sealed, labeled container for chemical waste disposal. |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
